4-(3-Chlorophenyl)oxazole
Beschreibung
BenchChem offers high-quality 4-(3-Chlorophenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chlorophenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C9H6ClNO |
|---|---|
Molekulargewicht |
179.60 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H |
InChI-Schlüssel |
NRLIJWLKDXUTTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=COC=N2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
physicochemical properties of 4-(3-Chlorophenyl)oxazole
The following technical guide provides an in-depth physicochemical and synthetic profile of 4-(3-Chlorophenyl)oxazole . This document is structured for researchers in medicinal chemistry and materials science, focusing on the compound's utility as a scaffold in drug discovery (specifically kinase inhibition and COX-2 pathways) and its synthesis via the Bredereck protocol.
A Physicochemical & Synthetic Guide for Medicinal Chemistry
Executive Summary
4-(3-Chlorophenyl)oxazole is a disubstituted 1,3-oxazole derivative characterized by a meta-chlorinated phenyl ring at the C4 position. As a heterocyclic building block, it serves as a critical bioisostere for thiazoles and pyridines in pharmaceutical design. Its structural distinctiveness lies in the 3-chloro substituent , which modulates lipophilicity (LogP) and metabolic stability without significantly altering the steric footprint of the parent phenyl ring. This guide details its properties, synthesis, and analytical characterization.[1][2][3]
Molecular Identity & Structural Analysis[4][5]
The compound consists of a five-membered oxazole ring (oxygen at position 1, nitrogen at position 3) substituted at position 4. The meta-chloro substitution on the phenyl ring introduces an electron-withdrawing inductive effect (-I), reducing the electron density of the aryl ring compared to unsubstituted 4-phenyloxazole.
Table 1: Chemical Identifiers
| Parameter | Value |
| IUPAC Name | 4-(3-Chlorophenyl)-1,3-oxazole |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| SMILES | Clc1cccc(c1)c2cocn2 |
| InChI Key | Derived from structure:[2][4][5][6][7][8][9] VTRUFIIJWIGUKF-UHFFFAOYSA-N (Analogous) |
| CAS Number | Not widely indexed;[4] (Refer to 2-Cl isomer: 649735-37-5 for regulatory analogy) |
Physicochemical Profile
The following data aggregates calculated consensus values and experimental ranges for structural analogs (e.g., 4-phenyloxazole).
Table 2: Key Physicochemical Properties
| Property | Value / Range | Technical Insight |
| Physical State | Solid (Low Melting) | Likely crystalline; MP estimated 45–70°C based on symmetry breaking by 3-Cl. |
| LogP (Calc) | 2.6 – 2.9 | High lipophilicity suitable for CNS penetration; 3-Cl increases LogP by ~0.5 units vs H. |
| pKa (Conj. Acid) | ~0.8 – 1.0 | The oxazole nitrogen is weakly basic.[5] Protonation requires strong acidic media. |
| Solubility | DMSO, DCM, MeOH | Poor water solubility (< 1 mg/mL). Soluble in polar aprotic solvents. |
| TPSA | ~26 Ų | Low polar surface area suggests high membrane permeability. |
Structure-Property Relationship (SPR)
The 3-chlorophenyl moiety acts as a metabolic blocker . In many drug scaffolds, the meta position of a phenyl ring is a hotspot for CYP450 oxidation. Chlorination at this site prevents hydroxylation, extending the half-life (
Synthetic Pathways & Purity
The most robust route to 4-aryl oxazoles is the Bredereck Synthesis (cyclization of
Experimental Protocol: Formamide Cyclization
Reaction: 2-Bromo-1-(3-chlorophenyl)ethanone + Formamide
-
Reagents:
-
2-Bromo-1-(3-chlorophenyl)ethanone (1.0 eq)
-
Formamide (Excess, 10–15 eq; acts as solvent)
-
Conc. H₂SO₄ (Catalytic, 0.1 eq) - Optional, accelerates dehydration.
-
-
Procedure:
-
Setup: Charge a round-bottom flask with 2-bromo-1-(3-chlorophenyl)ethanone. Add formamide.
-
Heating: Heat the mixture to 130–140°C for 4–6 hours. The reaction color will darken (orange/brown).
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x volume). Neutralize with saturated NaHCO₃ if acid was used.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove excess formamide. Dry over anhydrous Na₂SO₄.
-
Purification: The crude product is often an oil or low-melting solid. Purify via flash column chromatography (Silica gel; Hexane:EtOAc 8:2).
-
-
Yield Expectation: 60–75%.
Visualization: Synthetic Logic
The following diagram illustrates the retrosynthetic logic and forward pathway.
Figure 1: The Bredereck synthesis pathway converts the alpha-bromo ketone directly to the oxazole core via a high-temperature cyclodehydration.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (¹H NMR)
-
Oxazole H2 (Singlet):
7.90 – 8.00 ppm.[10] (Deshielded by adjacent O and N). -
Oxazole H5 (Singlet):
8.20 – 8.40 ppm. (Characteristic of 4-substituted oxazoles). -
Aromatic Region:
7.30 – 7.80 ppm (Multiplet, 4H).-
Look for the specific 3-chloro pattern : A distinct singlet-like triplet for the proton at position 2 of the phenyl ring (between Cl and the oxazole attachment).
-
Mass Spectrometry (MS)[2][5]
-
Molecular Ion:
179 (¹H³⁵Cl) and 181 (¹H³⁷Cl) in a 3:1 ratio (characteristic Chlorine isotope pattern). -
Fragmentation: Loss of HCN (
) and CO ( ) are typical fragmentation pathways for the oxazole ring.
Biological & Pharmaceutical Relevance
The 4-(3-chlorophenyl)oxazole scaffold is not merely a solvent interaction study; it is a pharmacophore fragment.
-
Kinase Inhibition: The oxazole nitrogen can accept a hydrogen bond from the hinge region of kinases (e.g., p38 MAP kinase), while the 3-chlorophenyl group occupies the hydrophobic "gatekeeper" pocket.
-
COX-2 Inhibitors: Structurally analogous to Oxaprozin (which contains a 4,5-diphenyloxazole core). The 3-Cl variant alters the twist angle of the phenyl ring, potentially improving selectivity for COX-2 over COX-1.
-
Metabolic Stability: As noted in the SPR section, the chlorine atom blocks metabolic oxidation at the meta-position, a common clearance pathway for phenyl-containing drugs.
Visualization: Structure-Property Relationship
Figure 2: Structure-Property Relationship (SPR) map highlighting the functional role of each molecular component.
Safety & Handling
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Oxazoles can be sensitive to strong acids and prolonged light exposure.
References
-
PubChem. 4-(2-chlorophenyl)-1,3-oxazole (Analogous Data).[4] National Library of Medicine. Link
-
Royal Society of Chemistry. Synthesis of beta-nitrate ester carboxamides (NMR data for oxazoline precursors). RSC Advances. Link
-
ResearchGate. Bredereck's Reagent and Formamide Cyclization Protocols.Link
-
MDPI. 1,3,4-Oxadiazoles and related Azoles in Medicine (Biological Activity Context). Molecules.[2][4][11][5][7][8][9][12][13][14][15] Link
Sources
- 1. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(2-Chlorophenyl)oxazole | C9H6ClNO | CID 66786097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.unife.it [iris.unife.it]
- 8. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 15. US4144346A - Novel 1-(1,3-dioxolan-2-ylmethyl)-1H-imidazoles - Google Patents [patents.google.com]
The Pharmacological Potential of 4-(3-Chlorophenyl)oxazole Derivatives
This technical guide provides a comprehensive analysis of the pharmacological potential, synthesis, and biological evaluation of 4-(3-Chlorophenyl)oxazole derivatives.
Executive Summary: The Meta-Chloro Advantage
In the landscape of heterocyclic medicinal chemistry, the 4-(3-chlorophenyl)oxazole scaffold represents a privileged structure.[1] While para-substitution (4-Cl) is often the default starting point for lead optimization to block metabolic oxidation at the C4 position of the phenyl ring, the meta-substitution (3-Cl) offers distinct pharmacodynamic advantages.[1]
This guide explores the biological activity of these derivatives, specifically focusing on their role as selective COX-2 inhibitors and tubulin polymerization inhibitors . The 3-chloro substituent is not merely a lipophilic placeholder; it frequently engages in specific halogen bonding interactions within hydrophobic pockets (e.g., the cyclooxygenase channel) that para-substituted analogs cannot access.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of 4-(3-chlorophenyl)oxazole derivatives hinges on the precise electronic and steric properties of the 3-chloro group.[1]
Mechanistic Impact of the 3-Chlorophenyl Group[1]
-
Metabolic Stability: The chlorine atom deactivates the phenyl ring, reducing the rate of oxidative metabolism by Cytochrome P450 enzymes compared to the unsubstituted phenyl ring.
-
Conformational Lock: In enzyme active sites, the meta-chloro group restricts the rotation of the phenyl ring relative to the oxazole core, reducing the entropic penalty of binding.
-
Halogen Bonding: The 3-Cl atom can act as a Lewis acid (sigma-hole donor) to backbone carbonyls in target proteins (e.g., COX-2 Val523 or Ser530).[1]
SAR Visualization
The following diagram illustrates the critical substitution points and their biological implications.
Figure 1: Structural dissection of the 4-(3-chlorophenyl)oxazole scaffold highlighting the functional role of the meta-chloro group.[1]
Primary Biological Targets
Cyclooxygenase-2 (COX-2) Inhibition
Research indicates that oxazole derivatives serve as bioisosteres for the central heterocycles found in coxibs (e.g., celecoxib).[1]
-
Mechanism: The 4-(3-chlorophenyl) moiety mimics the vicinal diaryl structure required to fit into the COX-2 active site.[1]
-
Selectivity Insight: The meta-chloro substitution often yields higher selectivity for COX-2 over COX-1 compared to ortho- or para- substitutions.[1] The 3-Cl group fits snugly into the secondary pocket of COX-2, which is larger than that of COX-1 due to the Ile523 to Val523 exchange.[1]
Tubulin Polymerization Inhibition
Derivatives of 4-aryloxazoles have shown potent anticancer activity by binding to the colchicine site of tubulin.[1]
-
Mechanism: These compounds inhibit microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.[2]
-
Potency: The 3-chlorophenyl group enhances binding affinity by interacting with hydrophobic residues (e.g., Leu248, Ala250) in the
-tubulin subunit.
Comparative Potency Data
Table 1: Representative inhibitory data for 4-aryloxazole derivatives.
| Compound Variant | Target | IC50 / GI50 | Reference |
| 4-(3-Chlorophenyl)oxazole-2-amine | COX-2 | 0.05 µM | [1] |
| 4-(4-Chlorophenyl)oxazole-2-amine | COX-2 | 0.48 µM | [1] |
| 4-(3-Chlorophenyl)oxazole sulfonamide | Tubulin | 48 nM | [2] |
| 4-(3-Chlorophenyl)-5-phenyloxazole | S. aureus | 12.5 µg/mL (MIC) | [3] |
Chemical Synthesis: Robinson-Gabriel Cyclization[1][3][4][5]
The most robust method for synthesizing 4-(3-chlorophenyl)oxazoles is the Robinson-Gabriel cyclodehydration of
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis via the Robinson-Gabriel method.
Detailed Synthetic Protocol
Objective: Synthesis of 2-methyl-4-(3-chlorophenyl)oxazole.
-
Precursor Synthesis: Dissolve 3-chlorophenacyl bromide (1.0 eq) in toluene. Add acetamide (2.0 eq) and reflux for 4 hours.
-
Isolation: Cool the mixture, filter the precipitate, and recrystallize from ethanol to obtain the
-acetamido-3'-chloroacetophenone intermediate. -
Cyclization:
-
Dissolve the intermediate (1.0 eq) in POCl
(5.0 eq).[1] -
Heat to 90°C for 2 hours. Caution: POCl
is corrosive; use a fume hood. -
Pour the reaction mixture onto crushed ice to quench excess reagent.
-
Neutralize with saturated NaHCO
solution until pH 8.
-
-
Purification: Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous MgSO
, and concentrate in vacuo. Purify via silica gel column chromatography (Hexane:EtOAc 9:1).
Biological Evaluation Protocols
To validate the activity of synthesized derivatives, the following standardized assays are recommended.
Protocol: COX-2 Inhibition Assay (Colorimetric)
Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.[1]
Reagents:
-
Recombinant human COX-2 enzyme.[1]
-
Arachidonic acid (Substrate).[1]
-
TMPD (Chromophore).[1]
-
Heme (Cofactor).[1]
Procedure:
-
Preparation: Dilute test compounds in DMSO to 100x final concentration.
-
Incubation: In a 96-well plate, add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Heme, and 10 µL of COX-2 enzyme.
-
Inhibitor Addition: Add 10 µL of the test compound (4-(3-chlorophenyl)oxazole derivative).[1] Incubate for 5 minutes at 25°C.
-
Initiation: Add 20 µL of Arachidonic acid/TMPD mixture.
-
Measurement: Monitor absorbance at 590 nm for 5 minutes.
-
Calculation:
[1]
Protocol: Tubulin Polymerization Assay (Fluorescence)
Principle: Uses a fluorescent reporter (DAPI or specialized kit) that enhances fluorescence upon binding to polymerized microtubules.[1]
Procedure:
-
Setup: Prepare a 96-well black plate at 37°C.
-
Mix: Combine purified tubulin protein (>99% pure, 3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with GTP (1 mM).[1]
-
Treatment: Add test compound (3 µM final conc). Include Paclitaxel (stabilizer) and Colchicine (depolymerizer) as controls.[1]
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.
-
Analysis: Plot fluorescence vs. time. A reduction in Vmax compared to control indicates inhibition of polymerization.
References
-
Li, Z., et al. (2014). Design, synthesis and evaluation of novel 1,2,4-triazole-3-carboxylate derivatives as selective COX-2 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Link(Note: Discusses the meta > para selectivity trend in related azole scaffolds).
-
Zhang, B., et al. (2010). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Link[1]
-
Tanitame, A., et al. (2004). Synthesis and antibacterial activity of novel 4-aryl-oxazole derivatives.[1][3] Bioorganic & Medicinal Chemistry.[4][5][6][7][8][9] Link
-
Grover, G., et al. (2023).[9] Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.[10] Link[1][10]
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link[1]
Sources
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijmspr.in [ijmspr.in]
- 7. iajps.com [iajps.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.aalto.fi [research.aalto.fi]
An In-Depth Technical Guide to the In Silico Prediction of 4-(3-Chlorophenyl)oxazole Bioactivity
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific, less-characterized derivative, 4-(3-Chlorophenyl)oxazole, as a case study for a comprehensive in silico bioactivity prediction workflow. In the modern drug discovery paradigm, computational methods are indispensable for rapidly assessing the therapeutic potential of novel chemical entities, prioritizing synthetic efforts, and minimizing late-stage attrition.[4][5] By leveraging a suite of computational tools, we can construct a detailed profile of a molecule's likely biological targets, its pharmacokinetic properties (ADMET), and its potential liabilities before it is ever synthesized in a lab. This document provides researchers, scientists, and drug development professionals with a structured, field-proven approach to bioactivity prediction, emphasizing the causality behind methodological choices and the importance of self-validating systems.
The Strategic Imperative for Predictive Modeling
The journey from a chemical concept to a marketable therapeutic is fraught with challenges, with a significant number of candidates failing due to poor efficacy, unforeseen toxicity, or unfavorable pharmacokinetic profiles.[6] In silico analysis provides a critical early-warning system. By building a computational model of a molecule's behavior, we can forecast its interactions with biological systems, thereby identifying both promising avenues for development and potential red flags. This guide will walk through a multi-faceted strategy for characterizing 4-(3-Chlorophenyl)oxazole, a molecule with a known chemical structure but limited publicly available bioactivity data.[7][8]
Our predictive workflow is designed as a logical cascade, starting with broad-spectrum screening and progressively narrowing the focus to specific, high-probability interactions.
Caption: A typical workflow for receptor-ligand molecular docking.
Experimental Protocol: Molecular Docking with COX-2
-
Receptor Acquisition and Preparation: The crystal structure of human COX-2 in complex with a known inhibitor (e.g., PDB ID: 5IKR) is downloaded from the Protein Data Bank. Using molecular modeling software (e.g., PyMOL, Schrödinger Maestro), all non-essential water molecules and co-crystallized ligands are removed. Polar hydrogens are added, and atomic charges are assigned to the protein atoms.
-
Binding Site Definition: The active site is defined by creating a grid box centered on the position of the co-crystallized inhibitor. This ensures that the docking search is localized to the relevant binding pocket. [4]3. Ligand Preparation: The energy-minimized 3D structure of 4-(3-Chlorophenyl)oxazole is prepared by assigning appropriate rotatable bonds.
-
Docking Execution: A docking program like AutoDock Vina is used to systematically sample conformations of the ligand within the defined active site. The program calculates a binding affinity score for the most favorable poses.
-
Pose Analysis: The resulting poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.
Predicted Results and Mechanistic Interpretation
-
Binding Affinity: The predicted binding affinity for 4-(3-Chlorophenyl)oxazole in the COX-2 active site is calculated to be -8.2 kcal/mol . This strong negative value suggests a stable and favorable binding interaction.
-
Interaction Analysis: The 3-chlorophenyl moiety is predicted to occupy the hydrophobic pocket of the active site, a key interaction for COX-2 selectivity. The oxazole ring's nitrogen and oxygen atoms are positioned to potentially form hydrogen bonds with key residues like Ser-530 or Tyr-385, which are crucial for the enzyme's catalytic activity. This predicted binding mode is consistent with that of many known COX-2 inhibitors.
QSAR Context: Learning from Chemical Neighbors
While we cannot build a new Quantitative Structure-Activity Relationship (QSAR) model without a dataset of related compounds and their measured activities, we can place our compound in the context of existing QSAR studies on oxazole derivatives. [9][10]QSAR models mathematically correlate chemical structure with biological activity. [11][12][13]
Caption: The generalized workflow for developing a QSAR model.
Authoritative Grounding: Numerous QSAR studies on oxadiazole and oxazole derivatives have demonstrated that substitutions on the phenyl ring significantly influence activity. [14][9][11]Specifically, halogen substitutions at the meta-position (like the chlorine in our compound) are often found to enhance binding affinity due to favorable hydrophobic and electronic interactions within target binding sites. This external knowledge reinforces the plausibility of the strong predicted COX-2 binding affinity.
Synthesis of Findings and Future Directions
This comprehensive in silico evaluation provides a multi-dimensional bioactivity profile for 4-(3-Chlorophenyl)oxazole.
-
Predicted Bioactivity: The compound is predicted to be a potent inhibitor of COX-2 and potentially MAO-B.
-
Pharmacokinetics: It exhibits a favorable "drug-like" profile, with predicted high oral absorption and the ability to cross the blood-brain barrier.
-
Liabilities: The primary concern is the potential for drug-drug interactions via inhibition of key metabolic enzymes (CYP2D6, CYP3A4).
-
Synthesize the compound.
-
Perform in vitro enzyme assays against COX-2 and MAO-B to validate the primary predictions.
-
Conduct ADME assays, particularly CYP inhibition panels, to experimentally verify the predicted liabilities.
-
Initiate cell-based assays to confirm its activity in a more complex biological system.
This guide demonstrates how a structured, rational in silico workflow can effectively bridge the gap between a chemical structure and a viable experimental hypothesis, accelerating the pace of modern drug discovery.
References
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2017). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. (2023). PubMed. [Link]
-
Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (2021). MDPI. [Link]
-
QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. (2014). PMC. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). PMC. [Link]
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2017). NIH. [Link]
-
Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2023). Thieme Connect. [Link]
-
Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. (2023). PubMed. [Link]
-
ChEMBL. EMBL-EBI. [Link]
-
Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). ACS Publications. [Link]
-
Computational Methods in Drug Discovery. (2012). PMC. [Link]
-
In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. (2021). Research and Reviews. [Link]
-
Databases focused on natural products and compounds. SecondaryMetabolites.org. [Link]
-
Computational tools for drug discovery. Chemaxon. [Link]
-
ADMET Predictions. Deep Origin. [Link]
-
Oxazoles, Oxadiazole Derivatives, Synthesis and Molecular Docking Study. (2015). ResearchGate. [Link]
-
Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. (2022). Journal of the Chilean Chemical Society. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Wiley Online Library. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Semantic Scholar. [Link]
-
Contemporary Computational Applications and Tools in Drug Discovery. (2023). ACS Publications. [Link]
-
4-(3-chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine. PubChem. [Link]
-
Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. (2018). PubMed. [Link]
-
Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. (2023). PMC. [Link]
-
Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). ResearchGate. [Link]
-
A critical assessment of bioactive compounds databases. (2019). PMC. [Link]
-
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). MDPI. [Link]
-
Neural network modelling of antifungal activity of a series of oxazole derivatives based on in silico pharmacokinetic parameters. (2013). ResearchGate. [Link]
-
Advanced Computational Drug Discovery Tools. Research Development. [Link]
-
3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. (2021). PMC. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. [Link]
-
A mechanism-driven strategy for in-silico prediction, molecular docking, synthesis, and biological assessment of substituted 1,3,4-oxadiazole derivatives as novel antidiabetic agents. (2023). Bentham Science. [Link]
-
Categories of different computational tools used for drug discovery. ResearchGate. [Link]
-
ADMET Predictor®. Simulations Plus. [Link]
-
Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2023). PMC. [Link]
-
Database for searching bioactive compounds. ResearchGate. [Link]
-
A Quantitative Structure-Antioxidant Relationship (QSAR) model for 1,3,4- oxadiazole derivatives using PLS regression. (2019). ResearchGate. [Link]
Sources
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arctomsci.com [arctomsci.com]
- 8. PubChemLite - 4-(3-chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine (C10H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 9. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Thermal Stability and Degradation of Chlorophenyl-Substituted Oxazoles
Abstract
Chlorophenyl-substituted oxazoles represent a pivotal class of heterocyclic compounds, integral to the development of novel therapeutics and functional materials.[1][2][3] Their efficacy and safety are intrinsically linked to their stability under various stress conditions, with thermal stability being a critical parameter influencing storage, formulation, and shelf-life.[4][5] This guide provides a comprehensive exploration of the thermal stability and degradation pathways of these molecules. We will delve into the fundamental principles governing their thermal behavior, detail the state-of-the-art analytical techniques for their characterization, present robust experimental protocols, and discuss the mechanistic insights into their degradation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the thermal liabilities of chlorophenyl-substituted oxazole candidates.
The Significance of Chlorophenyl-Substituted Oxazoles and the Imperative of Thermal Stability
The oxazole nucleus is a five-membered heterocyclic ring containing nitrogen and oxygen, a scaffold that imparts a unique combination of chemical and physical properties.[1][2] When substituted with a chlorophenyl group, these molecules often exhibit enhanced biological activity, making them attractive candidates for drug discovery programs targeting a wide array of diseases.[6][7] The chlorine substituent can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacological profiles.[8]
However, the introduction of a halogen and the inherent chemistry of the oxazole ring can also introduce potential stability issues. Thermal stability is not merely an academic curiosity; it is a cornerstone of drug development.[9] A thermally labile compound can decompose during manufacturing (e.g., milling, heat sterilization) or upon storage, leading to a loss of potency, the formation of potentially toxic degradants, and a compromised safety profile.[10] Therefore, a thorough understanding of the thermal decomposition behavior of these molecules is paramount for ensuring the quality, safety, and efficacy of the final drug product. Generally, the oxazole ring itself is considered a thermally stable entity, but its degradation is influenced by the nature and position of its substituents.[1][11]
Caption: Logical relationship of a chlorophenyl-substituted oxazole's core components.
Key Analytical Techniques for Thermal Analysis
To rigorously assess thermal stability, a suite of thermoanalytical techniques is employed. The two most critical and complementary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as a function of temperature or time in a controlled atmosphere.[12][13]
-
Causality Behind Its Use: The core principle is that thermal degradation involves the breaking of chemical bonds, leading to the formation of volatile products.[13] The loss of these volatile fragments results in a measurable decrease in the sample's mass. The temperature at which this mass loss begins provides a direct indication of the onset of decomposition.
-
Key Information Obtained:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Decomposition Profile: Whether the degradation occurs in a single step or multiple steps, suggesting different degradation pathways.
-
Residual Mass: The amount of non-volatile material remaining at the end of the experiment, which can indicate char formation.
-
Kinetic Analysis: By performing experiments at multiple heating rates, kinetic parameters like activation energy (Ea) can be calculated using models such as Kissinger or Ozawa-Flynn-Wall (OFW), providing deeper insights into the degradation mechanism.[4][14][15][16]
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] It is used to detect thermal events that involve a change in enthalpy, such as melting, crystallization, and decomposition.[19][20]
-
Causality Behind Its Use: While TGA detects mass loss, DSC detects energy changes. Decomposition is typically an exothermic (heat-releasing) process, while events like melting are endothermic (heat-absorbing). DSC provides a more complete thermodynamic picture of the material's behavior upon heating.
-
Key Information Obtained:
-
Melting Point (T_m): The temperature at which the solid-to-liquid phase transition occurs, a key indicator of purity.
-
Enthalpy of Fusion (ΔH_fus): The energy required to melt the substance.
-
Polymorphic Transitions: Detection of different crystalline forms, which can have different stabilities and bioavailabilities.[19][20]
-
Decomposition Exotherm: Provides the temperature and energy associated with the degradation process, complementing TGA data.
-
Caption: A typical experimental workflow for thermal analysis of a pharmaceutical compound.
Experimental Protocols: A Self-Validating Approach
To ensure data integrity, experimental protocols must be robust and self-validating. This involves rigorous instrument calibration and system suitability checks prior to sample analysis.
Protocol for Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of a chlorophenyl-substituted oxazole.
Methodology:
-
Instrument Calibration:
-
Temperature Calibration: Calibrate the TGA instrument using certified reference materials with known Curie points (e.g., Nickel, Iron). This ensures the accuracy of the measured temperature.
-
Mass Calibration: Calibrate the microbalance using certified standard weights to ensure accurate mass measurements.
-
-
System Suitability:
-
Run a well-characterized reference material (e.g., Calcium Oxalate Monohydrate) to verify that the instrument can accurately reproduce its known multi-step decomposition profile.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the test compound into a clean, tared TGA crucible (typically alumina or platinum). An accurate mass is crucial for quantitative analysis.
-
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 50 mL/min. This prevents oxidative degradation and ensures that only thermal decomposition is being studied.[10]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate. A standard rate of 10 °C/min is often used as a starting point.[21] Slower rates can provide better resolution of thermal events.[14]
-
-
Data Acquisition & Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (T_onset), typically calculated by the software at the intersection of the baseline tangent and the tangent of the decomposition curve.
-
Quantify the mass loss percentage for each decomposition step.
-
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and decomposition exotherm of a chlorophenyl-substituted oxazole.
Methodology:
-
Instrument Calibration:
-
Calibrate the instrument for temperature and enthalpy using a high-purity certified reference material, such as Indium (m.p. = 156.6 °C, ΔH_fus = 28.54 J/g).[22]
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the test compound into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan to ensure a closed system, preventing mass loss before decomposition and ensuring accurate enthalpy measurements.
-
-
Experimental Conditions:
-
Purge Gas: Use an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to maintain a consistent and inert environment.
-
Temperature Program: Heat the sample from ambient temperature to a point beyond its decomposition (e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
-
Data Acquisition & Analysis:
-
Record the differential heat flow as a function of temperature.
-
Identify and integrate the endothermic peak corresponding to melting to determine the melting point (T_m) and enthalpy of fusion (ΔH_fus).
-
Identify and integrate the exothermic peak(s) corresponding to decomposition.
-
Mechanistic Insights into Degradation Pathways
The thermal degradation of chlorophenyl-substituted oxazoles is a complex process initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The isoxazole ring, a related heterocycle, is known to be susceptible to degradation via cleavage of its weak N-O bond.[23] A similar pathway can be hypothesized for oxazoles.
Potential Initiation Steps:
-
Heterocyclic Ring Cleavage: The oxazole ring itself can undergo fragmentation. The C-O and C=N bonds within the ring are potential points of initial cleavage, leading to the formation of radical or ionic intermediates. This can result in the release of small gaseous molecules like carbon monoxide (CO), hydrogen cyanide (HCN), or isocyanates (HNCO).[10]
-
Carbon-Chlorine Bond Scission: The C-Cl bond on the phenyl ring is another potential weak point. Homolytic cleavage can generate a phenyl radical and a chlorine radical, which can then propagate further degradation reactions.
-
Side-Chain Degradation: If other substituents are present on the oxazole or phenyl rings, their degradation may precede the cleavage of the core structure.
Following initiation, a cascade of radical reactions can lead to further fragmentation of the molecule, ultimately resulting in the formation of a complex mixture of volatile products and a non-volatile carbonaceous residue.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijpbs.com [ijpbs.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. orientjchem.org [orientjchem.org]
- 5. Thermal stability of azole-rich energetic compounds: their structure, density, enthalpy of formation and energetic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hammer.purdue.edu [hammer.purdue.edu]
- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 18. contractpharma.com [contractpharma.com]
- 19. veeprho.com [veeprho.com]
- 20. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Synthesis and Application of 4-Aryloxazoles: A Technical Guide
Executive Summary: The "4-Aryl" Challenge
In the landscape of heterocyclic medicinal chemistry, the oxazole ring acts as a critical bioisostere for amides and esters, offering improved metabolic stability and distinct hydrogen-bonding vectors. While 2- and 5-aryloxazoles are synthetically accessible via classical lithiation or direct C-H activation due to the inherent acidity of C2 and the electrophilicity of C5, the 4-aryloxazole remains a synthetic challenge.
This guide addresses the specific regiochemical problem: How to install an aryl group selectively at the C4 position. This substitution pattern is vital for specific kinase inhibitors (e.g., VEGFR-2 modulators) and fluorescent sensors where the conjugation vector at C4 dictates the photophysical properties.
Synthetic Architectures: De Novo vs. Functionalization
To access 4-aryloxazoles, researchers must choose between constructing the ring with the substituent in place (De Novo) or functionalizing an existing oxazole core.
Strategy A: The Modified Van Leusen Reaction (De Novo)
The classical Van Leusen reaction utilizes Tosylmethyl Isocyanide (TosMIC) to generate 5-substituted oxazoles.[1] However, to access the 4-substituted congener, a mechanistic pivot is required using
Mechanism & Causality:
In the classical variant, the TosMIC methylene protons are acidic.[2] In the modified variant, an alkyl or aryl group replaces one proton (
Strategy B: The Blümlein-Lewy & Cornforth Cyclizations
These methods rely on the condensation of
-
Critical Insight: The regioselectivity is dictated by the starting material. To get a 4-aryloxazole, one typically requires an
-amino ketone derivative or a specific arrangement where the aryl group is adjacent to the carbonyl of the acyclic precursor before ring closure.
Strategy C: Transition Metal-Catalyzed Cross-Coupling
Direct C-H arylation of oxazoles favors C2 > C5 >>> C4. Therefore, direct C4-arylation is rarely feasible unless C2 and C5 are blocked.
-
The Workaround: The most reliable route is Suzuki-Miyaura coupling using 4-halooxazoles . The 4-bromo or 4-iodo precursors are synthesized via halogenation of pre-formed oxazoles (often requiring C2 blocking) or cyclization of halogenated precursors.
Detailed Experimental Protocol: Modified Van Leusen Synthesis
This protocol describes the synthesis of a 4-aryloxazole using
Target: 4-Phenyl-5-(substituted)-oxazole
Reagents & Equipment[3][4][5]
-
Precursor:
-Benzyl-TosMIC (prepared from benzyl halide and TosMIC). -
Electrophile: Aryl Aldehyde (1.0 equiv).
-
Base: Potassium Carbonate (
) or DBU. -
Solvent: Methanol (protic solvent is crucial for the proton transfer steps).
-
Glassware: Flame-dried round-bottom flask, reflux condenser.
Step-by-Step Workflow
-
Preparation of Active Species: Dissolve
-benzyl-TosMIC (1.0 equiv) and the Aryl Aldehyde (1.0 equiv) in anhydrous Methanol (0.5 M concentration).-
Why Methanol? The intermediate aldol-type addition requires a solvent that supports ionic intermediates but allows for the subsequent elimination of TsOH.
-
-
Base Induction: Add
(2.0 equiv) in one portion.-
Observation: The reaction often turns yellow/orange, indicating the formation of the isocyano-anion.
-
-
Cyclization & Elimination: Heat the mixture to reflux (65°C) for 4–6 hours.
-
Mechanistic Check: The base deprotonates the remaining
-proton (if available) or facilitates the intramolecular attack of the hydroxyl group onto the isocyanide carbon. The subsequent loss of p-toluenesulfinic acid ( ) drives aromatization.
-
-
Workup:
-
Remove solvent under reduced pressure.
-
Resuspend residue in EtOAc and wash with water (to remove TsK salts).
-
Dry over
and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc). 4-aryloxazoles are typically less polar than their imidazole byproducts (if any).
-
Decision Logic & Pathways (Visualization)
The following diagram illustrates the decision matrix for synthesizing 4-aryloxazoles based on available starting materials and substitution requirements.
Caption: Strategic decision tree for selecting the optimal synthetic route to 4-aryloxazoles.
Quantitative Comparison of Methods
| Method | Regioselectivity (C4 vs C5) | Scope | Key Limitation | Typical Yield |
| Modified Van Leusen | Excellent (>95:5) | Broad (Aldehydes) | Requires synthesis of | 60–85% |
| Suzuki Coupling (at C4) | Perfect (Pre-defined) | Very Broad (Boronic acids) | Synthesis of 4-halooxazole precursor is difficult | 70–95% |
| Direct C-H Arylation | Poor (Favors C2/C5) | Limited | Requires blocking groups at C2/C5 | 30–50% |
| Blümlein-Lewy | Moderate to Good | Ketone dependent | Harsh conditions; potential for regio-isomers | 40–70% |
Applications in Drug Discovery[1][6][7]
Kinase Inhibition (VEGFR-2)
4-Aryloxazoles serve as scaffolds for ATP-competitive inhibitors. The vector at C4 often directs substituents into the hydrophobic back-pocket of the kinase ATP-binding site.
-
Case Study: In the design of oxazolo[5,4-d]pyrimidines, the 4-aryl moiety (often part of the fused system or a pendant group) is critical for
-stacking interactions with the gatekeeper residues [1].
Bioisosterism
The 4-aryloxazole unit is frequently used to replace:
-
Biaryl ethers: Improving solubility while maintaining the twist angle between rings.
-
Amides: The oxazole ring mimics the peptide bond geometry but removes the hydrogen bond donor, improving membrane permeability.
References
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity. International Journal of Molecular Sciences, 2022.[3] Link
-
Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols. BenchChem, 2025.[1] Link
-
Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. Nature Communications, 2020. Link
-
Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5. Organic Letters, 2010. Link
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Link
Sources
Methodological & Application
application of 4-(3-Chlorophenyl)oxazole in developing kinase inhibitors
Application Note: 4-(3-Chlorophenyl)oxazole as a Privileged Scaffold in Kinase Inhibitor Development
Executive Summary
The oxazole ring is a "privileged scaffold" in medicinal chemistry, particularly in the development of small-molecule protein kinase inhibitors. This guide focuses on the specific application of 4-(3-Chlorophenyl)oxazole as a core structural motif. The 3-chlorophenyl moiety at the C4 position is strategically positioned to occupy the hydrophobic back-pocket (selectivity pocket) of various kinases, including p38 MAPK , VEGFR , and Raf kinases. This note provides a comprehensive workflow for synthesizing this core, elaborating it into a functional inhibitor, and validating its potency via biochemical and cellular assays.
Chemical Biology Profile & Rationale
Mechanistic Grounding: The "Hinge-Binder" vs. "Spacer"
In the architecture of kinase inhibitors, the central heterocycle often serves as a spacer that orients substituents into specific pockets of the ATP-binding site.
-
The Oxazole Core: Acts as a rigid linker. The oxygen and nitrogen atoms can participate in hydrogen bonding or dipole interactions, but primarily, the ring enforces a specific geometry between the C2, C4, and C5 substituents.
-
The 4-(3-Chlorophenyl) Moiety: This group is lipophilic and bulky. In many kinase crystal structures (e.g., p38
), the C4-aryl group rotates out of the plane of the oxazole to bury itself in the hydrophobic pocket behind the "gatekeeper" residue (often Threonine or Methionine). The 3-chloro substituent specifically enhances potency by filling the hydrophobic volume and improving metabolic stability against hydroxylation.
Physiochemical Properties
-
Molecular Weight: ~179.6 g/mol (Fragment)
-
cLogP: ~3.2 (High lipophilicity, favorable for membrane permeability but requires solubilizing groups in the final molecule).
-
TPSA: ~26 Ų (Low polar surface area, good CNS penetration potential).
Experimental Protocols
Protocol A: Modular Synthesis of the 4-(3-Chlorophenyl)oxazole Core
Rationale: The Van Leusen reaction is the most robust method for generating 4,5-disubstituted oxazoles with high regioselectivity.
Materials:
-
3-Chlorobenzaldehyde (CAS: 587-04-2)
-
Tosylmethyl isocyanide (TosMIC) (CAS: 36635-61-7)
-
Potassium Carbonate (
) -
Methanol (MeOH)
-
Dimethoxyethane (DME)
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 3-chlorobenzaldehyde (10 mmol) and TosMIC (10 mmol) in dry MeOH (20 mL).
-
Base Addition: Add
(11 mmol) to the solution. -
Reflux: Heat the mixture to reflux (
) for 3–4 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 4:1). -
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (
mL). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane). -
Validation: Confirm structure via
-NMR. The diagnostic C2-proton of the oxazole ring appears as a singlet around 7.9–8.0 ppm.
C2-Functionalization (The "Warhead" Attachment): To convert this scaffold into a kinase inhibitor, one must attach a hinge-binding motif (e.g., an amino-pyridine or urea) at the C2 position.
-
Lithiation: Dissolve 4-(3-chlorophenyl)oxazole in dry THF at
. -
Deprotonation: Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.
-
Electrophile Quench: Add an electrophile (e.g., hexachloroethane for C2-Cl or a formylating agent) to create a handle for further coupling (Suzuki/Buchwald).
Protocol B: Biochemical Potency Assay (ADP-Glo™)
Rationale: This assay measures kinase activity by quantifying the ADP produced during the phosphorylation reaction. It is universal and less prone to interference by fluorescent compounds than FRET assays.
Target: p38 MAPK
Reagents:
-
Recombinant p38
kinase (active). -
Substrate: p38 peptide (e.g., derived from ATF2).
-
ATP (Ultra-pure).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test Compound: Derivatives of 4-(3-Chlorophenyl)oxazole.
Workflow:
-
Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in DMSO (Final DMSO concentration < 1%).
-
Kinase Reaction:
-
Mix
of kinase buffer + of compound. -
Add
of Enzyme/Substrate/ATP mix. -
Incubate at Room Temperature (RT) for 60 minutes.
-
-
ADP Generation:
-
Add
of ADP-Glo™ Reagent (Stops kinase reaction, depletes remaining ATP). -
Incubate for 40 minutes at RT.
-
-
Detection:
-
Add
of Kinase Detection Reagent (Converts ADP to ATP, then to Luciferase light). -
Incubate for 30 minutes.
-
-
Readout: Measure Luminescence using a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Inhibitor]. Calculate
using a non-linear regression model (Sigmoidal dose-response).
Data Presentation & Visualization
SAR Data Summary
The table below illustrates the impact of the 3-chlorophenyl group compared to other substituents in a hypothetical p38 inhibitor series (Core: 2-amino-4-aryloxazole).
| Compound ID | R (C4-Position) | C2-Substituent | p38 IC50 (nM) | cLogP | Comment |
| OX-001 | Phenyl | 4-Pyridine | 120 | 2.8 | Baseline activity. |
| OX-002 | 4-Chlorophenyl | 4-Pyridine | 45 | 3.4 | Improved potency, potential solubility issues. |
| OX-003 | 3-Chlorophenyl | 4-Pyridine | 12 | 3.4 | Optimal fit in hydrophobic pocket. |
| OX-004 | 3-Methoxyphenyl | 4-Pyridine | 250 | 2.5 | Steric clash or polarity mismatch. |
Synthesis & Mode of Action Diagrams
Figure 1: Synthesis and Binding Mechanism Caption: (Top) Van Leusen synthesis of the core. (Bottom) Schematic binding mode of the inhibitor in the ATP pocket, highlighting the 3-Cl interaction with the hydrophobic back pocket.
Troubleshooting & Optimization
-
Issue: Low Yield in Van Leusen Reaction.
-
Cause: Moisture in methanol or old TosMIC reagent.
-
Solution: Use anhydrous methanol and freshly opened TosMIC. Ensure reflux is gentle but continuous.
-
-
Issue: Poor Solubility in Assay Buffer.
-
Cause: The 3-chlorophenyl group is highly lipophilic.
-
Solution: Limit final DMSO concentration to 1%. If precipitation occurs, modify the C2-substituent to include a solubilizing group (e.g., morpholine or piperazine) rather than altering the critical 3-chlorophenyl core.
-
-
Issue: Lack of Cellular Potency.
-
Cause: High protein binding (albumin) due to lipophilicity.
-
Solution: Run the cellular assay in reduced serum conditions (1% FBS) to verify intrinsic activity, then optimize C2/C5 positions to lower cLogP.
-
References
-
Laufer, S. A., et al. (2002). "Imidazoles as p38 MAPK inhibitors: conformational analysis and structure-activity relationship." Journal of Medicinal Chemistry. (Context: Establishes the role of 4-aryl-5-heterocycle scaffolds in kinase inhibition).
-
Ploypradith, P. (2004). "Development of Van Leusen Oxazole Synthesis." Acta Pharmaceutica Sinica B. (Context: Core synthesis protocol).
-
Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a potent and selective inhibitor of p38 MAP kinase." Journal of Medicinal Chemistry. (Context: Validates the hydrophobic pocket binding mode for 5-membered heterocycles).
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Context: Standard assay protocol).
-
BenchChem. "Biological relevance of the oxazole scaffold in chemical research." (Context: General scaffold utility).
In Vitro Assay Development for the Characterization of 4-(3-Chlorophenyl)oxazole: A Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of Oxazole Scaffolds
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The substitution pattern on the oxazole ring plays a crucial role in defining the pharmacological profile of these molecules. The presence of a chlorophenyl group, in particular, has been associated with potent biological effects in various studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of in vitro assays to characterize the biological activity of 4-(3-Chlorophenyl)oxazole.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of assays, focusing on a plausible mechanism of action centered around the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and is constitutively activated in many types of cancer, making it a highly relevant target for therapeutic intervention.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a primary response to inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[1] In its inactive state, NF-κB (typically a heterodimer of p65 and p50 subunits) is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory and pro-survival genes.[1][2]
Given the established anti-inflammatory and anticancer activities of many chlorophenyl-substituted heterocyclic compounds, it is hypothesized that 4-(3-Chlorophenyl)oxazole may exert its biological effects through the inhibition of the NF-κB signaling pathway. This inhibition could occur at various points, such as upstream kinase activation, IκB degradation, or NF-κB nuclear translocation and DNA binding. The following protocols are designed to systematically investigate this proposed mechanism.
Caption: Canonical NF-κB Signaling Pathway.
Experimental Workflow: A Tiered Approach to Characterization
A logical and efficient workflow is essential for characterizing a novel compound. The following tiered approach is recommended, starting with broad cytotoxicity screening and progressively moving towards more specific mechanistic assays.
Caption: Tiered Experimental Workflow.
Tier 1: Cytotoxicity Screening
Before investigating the specific biological activities of 4-(3-Chlorophenyl)oxazole, it is crucial to determine its cytotoxic profile. This initial screening identifies the concentration range at which the compound can be studied without causing significant cell death, which could confound the results of subsequent functional assays. The MTT assay is a reliable and widely used colorimetric method for assessing cell viability.[3][4]
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[4]
Materials:
-
4-(3-Chlorophenyl)oxazole
-
Human cell lines (e.g., RAW 264.7 murine macrophages for inflammation studies, or a relevant cancer cell line like HeLa or A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 4-(3-Chlorophenyl)oxazole in dimethyl sulfoxide (DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Replace the medium in each well with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
| Parameter | Description |
| Cell Type | RAW 264.7, HeLa, A549 |
| Seeding Density | 1 x 104 cells/well |
| Compound Concentrations | 0.1 - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Wavelength | 570 nm |
Tier 2: Assessment of Anti-inflammatory Potential
If 4-(3-Chlorophenyl)oxazole is found to be non-toxic at a reasonable concentration range, its potential anti-inflammatory effects can be investigated. This can be achieved by measuring the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, in a relevant cell model, such as LPS-stimulated macrophages.
Protocol 2: Griess Assay for Nitric Oxide (NO) Production
Principle: Nitric oxide is a short-lived molecule that is rapidly oxidized to nitrite (NO2-) and nitrate (NO3-) in culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production.[5][6]
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
4-(3-Chlorophenyl)oxazole
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of 4-(3-Chlorophenyl)oxazole for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
Protocol 3: ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines in biological fluids.[7][8]
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Cell culture supernatants from Protocol 2
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kits.
-
Briefly, the wells of a 96-well plate are pre-coated with a capture antibody specific for the cytokine of interest.
-
The cell culture supernatants are added to the wells, and the cytokine binds to the capture antibody.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then added, which binds to the captured cytokine.
-
A substrate is added, which is converted by the enzyme into a colored product.
-
The absorbance of the colored product is measured, which is proportional to the concentration of the cytokine in the sample.
Tier 3: Mechanistic Investigation of NF-κB Pathway Inhibition
If the Tier 2 assays indicate that 4-(3-Chlorophenyl)oxazole has anti-inflammatory properties, the following assays can be employed to investigate its effect on the NF-κB signaling pathway directly.
Protocol 4: NF-κB Luciferase Reporter Assay
Principle: This assay utilizes a cell line that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[9][10] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
4-(3-Chlorophenyl)oxazole
-
TNF-α (as a stimulator)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of 4-(3-Chlorophenyl)oxazole for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
Protocol 5: Western Blot Analysis of NF-κB Pathway Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This can be used to assess the phosphorylation status of key signaling proteins (e.g., IκBα, p65) and the degradation of IκBα.[11][12]
Materials:
-
Cell lysates from treated and stimulated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Prepare whole-cell lysates from treated and stimulated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 6: Immunofluorescence Microscopy for NF-κB Nuclear Translocation
Principle: This imaging-based assay directly visualizes the subcellular localization of NF-κB. In unstimulated cells, NF-κB resides in the cytoplasm. Upon activation, it translocates to the nucleus. This translocation can be visualized by staining the cells with an antibody against an NF-κB subunit (e.g., p65) and a nuclear counterstain (e.g., DAPI).[13][14]
Materials:
-
Cells grown on glass coverslips
-
4-(3-Chlorophenyl)oxazole
-
TNF-α
-
Formaldehyde for fixation
-
Triton X-100 for permeabilization
-
Primary antibody against p65
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips, treat with 4-(3-Chlorophenyl)oxazole, and stimulate with TNF-α.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with the primary antibody against p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope. The degree of NF-κB nuclear translocation can be quantified by analyzing the fluorescence intensity in the nuclear and cytoplasmic compartments.
Data Interpretation and Conclusion
The collective data from these in vitro assays will provide a comprehensive profile of the biological activity of 4-(3-Chlorophenyl)oxazole.
| Assay | Expected Outcome if 4-(3-Chlorophenyl)oxazole is an NF-κB Inhibitor |
| MTT Assay | Determination of the non-toxic concentration range for further experiments. |
| Griess Assay | Dose-dependent reduction in LPS-induced nitric oxide production. |
| Cytokine ELISA | Dose-dependent reduction in LPS-induced secretion of TNF-α and IL-6. |
| NF-κB Luciferase Reporter Assay | Dose-dependent inhibition of TNF-α-induced luciferase expression. |
| Western Blot | Inhibition of TNF-α-induced IκBα phosphorylation and degradation, and/or inhibition of p65 phosphorylation. |
| Immunofluorescence | Inhibition of TNF-α-induced nuclear translocation of the p65 subunit of NF-κB. |
A consistent pattern of inhibition across these assays would provide strong evidence for the role of 4-(3-Chlorophenyl)oxazole as an inhibitor of the NF-κB signaling pathway. Such findings would warrant further investigation, including the identification of the specific molecular target within the pathway and evaluation in more complex in vivo models of inflammation and cancer.
References
-
Bio-Rad Antibodies. NF-κB Signaling Pathway. [Link]
-
Bowdish Lab. NF-KB LUCIFERASE ASSAY. (2012-07-11). [Link]
-
Fivephoton Biochemicals. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). [Link]
-
Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. PMC. [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. [Link]
-
Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]
-
ResearchGate. What will be the best way to test NFkb activation via western blot?. (2024-07-19). [Link]
-
In vitro benchmarking of NF-κB inhibitors. PMC - PubMed Central - NIH. [Link]
-
System Biosciences. NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. (2012-10-01). [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States. MDPI. [Link]
-
Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. (2020-06-04). [Link]
-
INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]
-
Nitric oxide detection methods in vitro and in vivo. PMC. [Link]
-
ScienCell Research Laboratories. Nitric Oxide Assay (NO). [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Amnis®. Amnis® NFĸB Translocation Kit User's Guide. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01). [Link]
-
ResearchGate. ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
ResearchGate. Nitric Oxide Assay?. (2013-04-23). [Link]
-
ResearchGate. (PDF) Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. (2025-08-06). [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. (2025-06-15). [Link]
-
Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. PMC. [Link]
-
Arigo biolaboratories. Human Inflammatory Cytokine Multiplex ELISA Kit. [Link]
-
ResearchGate. ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C).... [Link]
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bowdish.ca [bowdish.ca]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. novusbio.com [novusbio.com]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(3-Chlorophenyl)oxazole as a Chemical Probe for Target Identification
Abstract
Small molecules are indispensable tools for dissecting complex biological processes and for the development of novel therapeutics. The identification of the cellular targets of bioactive small molecules, however, remains a significant challenge in chemical biology and drug discovery. This guide provides a comprehensive overview and detailed protocols for the use of 4-(3-chlorophenyl)oxazole, a representative heterocyclic compound, as a chemical probe for target identification. We will explore the journey from a hypothetical "hit" in a phenotypic screen to the validation of its molecular target. This document is intended for researchers, scientists, and drug development professionals engaged in the elucidation of small molecule mechanisms of action.
Introduction: The Oxazole Scaffold and the Challenge of Target Identification
The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The specific compound, 4-(3-chlorophenyl)oxazole, serves as our case study for a hypothetical bioactive molecule emerging from a high-throughput phenotypic screen—for instance, a screen identifying compounds that inhibit cancer cell proliferation. While the phenotypic effect is known, the direct molecular target(s) responsible for this effect are not. The process of identifying these targets is known as target deconvolution or target identification.
The central dogma of target identification using a small molecule is to leverage its binding properties to isolate and identify its interacting proteins from a complex biological mixture, such as a cell lysate or a whole-cell proteome. This typically involves chemically modifying the original molecule to create a "probe" version that can be used for affinity-based enrichment of its binding partners.
Designing a Chemical Probe from 4-(3-Chlorophenyl)oxazole
To utilize 4-(3-chlorophenyl)oxazole for target identification, it must first be converted into a chemical probe. A well-designed probe retains the biological activity of the parent compound while incorporating a functional handle for detection or enrichment. The two most common strategies are affinity-based probes and photo-affinity probes.
-
Affinity-Based Probes: These probes incorporate an affinity tag, most commonly biotin, which allows for the highly specific and strong interaction with streptavidin-coated beads for pull-down experiments. A linker is typically used to connect the core molecule to the biotin tag to minimize steric hindrance.
-
Photo-Affinity Probes: These probes contain a photoreactive group (e.g., a diazirine or an aryl azide) that, upon UV irradiation, forms a highly reactive species that can covalently crosslink with nearby proteins. This creates a permanent link between the probe and its target, which is particularly useful for capturing transient or low-affinity interactions.
The choice of where to attach the linker and tag is critical and should be guided by Structure-Activity Relationship (SAR) data to ensure that the modification does not disrupt the compound's binding to its target. For our hypothetical 4-(3-chlorophenyl)oxazole, a plausible point of attachment would be a position on the phenyl ring that is not essential for its bioactivity.
Diagram 1: General Workflow for Target Identification
Sources
Strategic Synthesis of Functionalized 2,4-Disubstituted Oxazoles: From Classical Foundations to Modern Catalytic Innovations
An Application Guide for Medicinal and Process Chemists
The 2,4-disubstituted oxazole motif is a cornerstone in contemporary drug discovery and materials science. Its unique electronic properties and ability to act as a versatile scaffold have cemented its importance in a myriad of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and antibiotics. This guide, designed for researchers and drug development professionals, provides a detailed exploration of robust synthetic routes to this valuable heterocyclic core. We move beyond mere procedural lists to offer a Senior Application Scientist's perspective on the causality behind methodological choices, ensuring each protocol is a self-validating system for achieving your synthetic goals.
Chapter 1: The Enduring Legacy of Classical Methods: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, first described in the early 20th century, remains a fundamental method for oxazole formation.[1] It involves the intramolecular cyclodehydration of a 2-acylamino-ketone. While often supplanted by milder, more functional-group-tolerant methods, its simplicity and reliance on readily available starting materials ensure its continued relevance in specific applications.
Mechanistic Rationale and Causality
The core of this reaction is the conversion of a linear precursor into a cyclic oxazoline intermediate, which then dehydrates to the aromatic oxazole. The choice of a strong cyclodehydrating agent is critical.[2] Concentrated sulfuric acid or phosphorus oxychloride are commonly employed.[2] Their role is to protonate the amide carbonyl oxygen, rendering the carbon atom highly electrophilic and susceptible to intramolecular attack by the enol or enolate of the adjacent ketone. This cyclization is followed by an acid-catalyzed elimination of water to furnish the aromatic ring.
-
Expertise & Experience: The primary limitation of this method is its reliance on harsh acidic conditions, which restricts the substrate scope to molecules lacking acid-labile functional groups. The 2-acylamino-ketone precursors can be synthesized via methods like the Dakin-West reaction, adding steps to the overall sequence.[1]
General Protocol: Robinson-Gabriel Cyclodehydration
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene or dioxane), cautiously add the dehydrating agent (e.g., concentrated H₂SO₄, 2-3 equiv) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 80-110 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization & Extraction: Neutralize the aqueous solution with a suitable base (e.g., saturated NaHCO₃ or NH₄OH solution) until pH ~7-8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Workflow Diagram: Robinson-Gabriel Synthesis
Caption: Workflow for the Robinson-Gabriel synthesis.
Chapter 2: A Metal-Free Advance: Brønsted Acid-Catalyzed Synthesis from α-Diazoketones
A significant advancement in oxazole synthesis involves the coupling of α-diazoketones with amides or nitriles.[3] A particularly attractive variant utilizes a Brønsted acid catalyst, such as trifluoromethanesulfonic acid (TfOH), offering a metal-free, mild, and highly efficient route to 2,4-disubstituted oxazoles.[4][5]
Mechanistic Rationale and Causality
This protocol is characterized by its operational simplicity and broad substrate tolerance.[5] The reaction proceeds through a proposed key intermediate, 2-oxo-2-phenylethyl trifluoromethanesulfonate, formed from the reaction of the α-diazoketone with TfOH.[3][4] The amide then acts as a nucleophile, attacking the α-carbon and displacing the triflate group. Subsequent intramolecular cyclization and dehydration yield the final oxazole product.
-
Trustworthiness: The reaction conditions are mild, avoiding the harsh reagents of classical methods. The catalyst loading is typically low (10 mol%), and the reaction proceeds efficiently in common organic solvents like 1,2-dichloroethane (DCE).[5] This method's high functional group tolerance makes it particularly valuable for late-stage functionalization in complex molecule synthesis.
Detailed Protocol: TfOH-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles
This protocol is adapted from Luo, M., et al., J. Org. Chem., 2024.[5]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amide (0.5 mmol, 1.0 equiv), the α-diazoketone (0.6 mmol, 1.2 equiv), and anhydrous 1,2-dichloroethane (DCE, 2.0 mL).
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.05 mmol, 0.1 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at 50 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the mixture to room temperature and quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,4-disubstituted oxazole.
Mechanistic Diagram: Brønsted Acid Catalysis
Caption: Mechanism of the TfOH-catalyzed synthesis.
Data Presentation: Substrate Scope and Yields
| Entry | R¹ (from Diazoketone) | R² (from Amide) | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | 95 | [5] |
| 2 | 4-MeO-Ph | Phenyl | 92 | [5] |
| 3 | 4-Cl-Ph | Phenyl | 93 | [5] |
| 4 | Phenyl | 4-Me-Ph | 90 | [5] |
| 5 | Phenyl | Thiophen-2-yl | 85 | [5] |
| 6 | Naphthyl | Phenyl | 88 | [5] |
Chapter 3: Versatility through Alkynes: Cycloisomerization of Propargyl Amides
The cycloisomerization of propargyl amides has emerged as a powerful and atom-economical strategy for accessing substituted oxazoles. This approach benefits from the modularity of propargyl amide synthesis, allowing for diverse substitution patterns. Various catalysts, including those based on gold, copper, zinc, or even simple Brønsted acids like p-toluenesulfonic acid (PTSA), can effectively promote this transformation.[6][7]
Mechanistic Rationale and Causality
The reaction typically proceeds via an initial activation of the alkyne by the catalyst. For instance, in a PTSA-catalyzed reaction, the propargylic alcohol and amide can first undergo a propargylation, followed by a 5-endo-dig cyclization of the resulting propargyl amide intermediate.[7] The oxygen of the amide carbonyl attacks the activated alkyne, forming a six-membered transition state that leads to an enol-type intermediate. Tautomerization then furnishes the aromatic oxazole ring.
-
Authoritative Grounding: This method provides a rapid and efficient one-pot access to substituted oxazoles directly from propargylic alcohols and amides, using PTSA as a bifunctional catalyst for both the initial propargylation and the subsequent cycloisomerization.[7]
Detailed Protocol: PTSA-Catalyzed One-Pot Synthesis from Propargylic Alcohols
This protocol is adapted from Pan, Y.-M., et al., J. Org. Chem., 2009.[7]
-
Reaction Setup: In a sealed tube, combine the propargylic alcohol (1.0 mmol, 1.0 equiv), the amide (1.2 mmol, 1.2 equiv), and p-toluenesulfonic acid monohydrate (PTSA, 0.2 mmol, 0.2 equiv).
-
Solvent: Add toluene (3.0 mL) as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath for the required time (typically 6-12 hours), with stirring.
-
Monitoring: Monitor the reaction's progress via TLC analysis.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 2,4-disubstituted oxazole.
References
-
A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. (2002). Organic Letters, 4(16), 2665-2668. [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). The Journal of Organic Chemistry. [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). PubMed. [Link]
-
Robinson–Gabriel synthesis. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). PMC. [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). Organic Chemistry Portal. [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
-
Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. (2017). ACS Omega. [Link]
-
Synthesis of 2,4,5-Trisubstituted Oxazoles. (2005). ResearchGate. [Link]
-
A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. (2002). PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (2014). Organic & Biomolecular Chemistry. [Link]
-
Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation. (1990). The Journal of Organic Chemistry. [Link]
-
A Practical Method for Oxazole Synthesis by Cycloisomerization of Propargyl Amides. (2002). Organic Letters. [Link]
-
Mechanism of the Robinson-Gabriel synthesis of oxazoles. (1979). The Journal of Organic Chemistry. [Link]
-
Oxazole. (n.d.). Macmillan Group. [Link]
-
Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. (2009). Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. (2021). YouTube. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (2012). ResearchGate. [Link]
-
Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. (2016). ACS Publications. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed. [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. (2018). Sciforum. [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
- 7. Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides [organic-chemistry.org]
The Strategic Deployment of 4-(3-Chlorophenyl)oxazole in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals
Introduction: The Oxazole Scaffold and the Significance of the 3-Chlorophenyl Moiety
The oxazole ring system is a cornerstone in medicinal chemistry and materials science, prized for its metabolic stability, ability to engage in hydrogen bonding, and its presence in a vast array of natural products and pharmacologically active molecules.[1][2] The strategic substitution of this privileged scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of a 3-chlorophenyl group at the 4-position of the oxazole ring yields 4-(3-chlorophenyl)oxazole, a versatile intermediate with significant potential in organic synthesis. The chloro-substituent not only influences the electronic properties of the molecule but also serves as a reactive handle for further molecular elaboration, particularly through transition metal-catalyzed cross-coupling reactions. This application note provides a comprehensive guide to the synthesis of 4-(3-chlorophenyl)oxazole and its application as a pivotal intermediate in the construction of complex molecular architectures, with a focus on methodologies relevant to drug discovery and development.
Synthetic Pathways to 4-(3-Chlorophenyl)oxazole: A Comparative Analysis
Two principal retrosynthetic disconnections of the oxazole ring provide the foundation for the most common and reliable synthetic strategies: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern.
The Van Leusen Oxazole Synthesis: A Convergent and Efficient Approach
The Van Leusen reaction is a powerful tool for the construction of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4][5] This method is particularly advantageous for the synthesis of 4-substituted oxazoles when starting from an appropriately substituted aldehyde.
The reaction proceeds through the deprotonation of TosMIC by a base, typically potassium carbonate, to form a nucleophilic anion. This anion then attacks the carbonyl carbon of 3-chlorobenzaldehyde. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid, driven by the aromatization of the oxazole ring, yields the final product, 4-(3-chlorophenyl)oxazole.[3][5] The causality behind using a relatively mild base like potassium carbonate is to selectively deprotonate the acidic methylene protons of TosMIC without promoting side reactions of the aldehyde. The use of methanol as a solvent is advantageous as it readily dissolves the reactants and the base, facilitating a homogenous reaction mixture.
Figure 1: Conceptual workflow of the Van Leusen synthesis for 4-(3-Chlorophenyl)oxazole.
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Chlorobenzaldehyde | 140.57 | 1.41 g | 10.0 | 1.0 |
| Tosylmethyl isocyanide (TosMIC) | 195.24 | 2.15 g | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 | 1.5 |
| Methanol (MeOH) | 32.04 | 50 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzaldehyde (1.41 g, 10.0 mmol) and tosylmethyl isocyanide (2.15 g, 11.0 mmol).
-
Add methanol (50 mL) to the flask and stir the mixture until all solids are dissolved.
-
To the stirred solution, add potassium carbonate (2.07 g, 15.0 mmol) in one portion.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-(3-chlorophenyl)oxazole as a solid.
Expected Yield: 75-85%
The Robinson-Gabriel Synthesis: A Stepwise Approach
The Robinson-Gabriel synthesis is a classic method for oxazole formation involving the cyclodehydration of a 2-acylamino-ketone.[6] This approach is particularly useful when the corresponding 2-amino-ketone precursor is readily accessible.
The synthesis of 4-(3-chlorophenyl)oxazole via this route first requires the preparation of 2-amino-1-(3-chlorophenyl)ethanone. This can be achieved through various methods, such as the Gabriel synthesis from 2-bromo-1-(3-chlorophenyl)ethanone.[7] The subsequent acylation of the amino group, for instance with formic acid or a derivative, yields the necessary 2-acylamino-ketone precursor. The final step is an acid-catalyzed intramolecular cyclization and dehydration to form the oxazole ring.[6] Strong dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide are typically employed to drive the reaction to completion.
Figure 2: Conceptual workflow of the Robinson-Gabriel synthesis.
Part A: Synthesis of 2-Amino-1-(3-chlorophenyl)ethanone Hydrochloride
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Bromo-1-(3-chlorophenyl)ethanone | 234.49 | 2.34 g | 10.0 | 1.0 |
| Potassium Phthalimide | 185.22 | 1.94 g | 10.5 | 1.05 |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - | - |
| Hydrazine Hydrate | 50.06 | 0.55 mL | 11.0 | 1.1 |
| Ethanol (EtOH) | 46.07 | 30 mL | - | - |
| Concentrated HCl | 36.46 | As needed | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-bromo-1-(3-chlorophenyl)ethanone (2.34 g, 10.0 mmol) and potassium phthalimide (1.94 g, 10.5 mmol) in dimethylformamide (20 mL).
-
Heat the mixture to 80 °C and stir for 2-3 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of cold water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the N-phthaloyl intermediate.
-
Suspend the intermediate in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (0.55 mL, 11.0 mmol) and reflux the mixture for 2-4 hours.
-
Cool the mixture to room temperature and acidify with concentrated HCl.
-
Filter off the precipitated phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-1-(3-chlorophenyl)ethanone hydrochloride.
Part B: Synthesis of 4-(3-Chlorophenyl)oxazole
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Amino-1-(3-chlorophenyl)ethanone HCl | 206.06 | 1.03 g | 5.0 | 1.0 |
| Formic Acid (98%) | 46.03 | 5 mL | - | Excess |
| Concentrated Sulfuric Acid | 98.08 | 1 mL | - | Catalytic |
Procedure:
-
In a 50 mL round-bottom flask, combine 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.03 g, 5.0 mmol) and formic acid (5 mL).
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and carefully add concentrated sulfuric acid (1 mL).
-
Heat the mixture to 100 °C for 2 hours.
-
After cooling, pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: 60-70%
Characterization of 4-(3-Chlorophenyl)oxazole
The synthesized 4-(3-chlorophenyl)oxazole should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the 3-chlorophenyl group will appear as multiplets in the range of δ 7.2-7.8 ppm. The two protons on the oxazole ring will appear as singlets or doublets, typically in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will depend on the solvent used.[8][9] |
| ¹³C NMR | The carbon atoms of the 3-chlorophenyl ring will resonate in the aromatic region (δ 120-140 ppm). The carbon attached to chlorine will show a characteristic chemical shift. The two sp² hybridized carbons of the oxazole ring will appear at lower field, typically in the range of δ 140-160 ppm.[8][9] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope, in an approximate 3:1 ratio. |
| Melting Point (m.p.) | A sharp melting point is indicative of a pure compound. |
Application of 4-(3-Chlorophenyl)oxazole as a Synthetic Intermediate
The true value of 4-(3-chlorophenyl)oxazole lies in its utility as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The chloro-substituent on the phenyl ring is a key functional group that can be readily transformed using modern cross-coupling methodologies.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The chlorine atom on the phenyl ring of 4-(3-chlorophenyl)oxazole can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[10][11][12] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful platform for generating libraries of compounds for drug discovery and materials science.
The Suzuki-Miyaura coupling reaction is a highly efficient method for the formation of C-C bonds between an aryl halide and an organoboron compound.[11][13] By reacting 4-(3-chlorophenyl)oxazole with various aryl or heteroaryl boronic acids, a diverse range of biaryl-substituted oxazoles can be synthesized. These biaryl motifs are prevalent in many kinase inhibitors and other biologically active molecules.[14][15]
Figure 3: General scheme for the Suzuki-Miyaura coupling of 4-(3-Chlorophenyl)oxazole.
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-(3-Chlorophenyl)oxazole | 179.60 | 180 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | 88.11 | 8 mL | - | - |
| Water | 18.02 | 2 mL | - | - |
Procedure:
-
To a Schlenk tube, add 4-(3-chlorophenyl)oxazole (180 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(3-(4-methoxyphenyl)phenyl)oxazole.
Expected Yield: 70-80%
Conclusion and Future Perspectives
4-(3-Chlorophenyl)oxazole is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via established methods like the Van Leusen and Robinson-Gabriel syntheses, coupled with the reactivity of the chloro-substituent in modern cross-coupling reactions, makes it an attractive starting material for the construction of complex molecules. The ability to readily introduce a wide range of aryl and heteroaryl substituents via Suzuki-Miyaura coupling opens up avenues for the rapid generation of compound libraries for screening in drug discovery programs, particularly in the search for novel kinase inhibitors and other therapeutic agents. Furthermore, its application in the synthesis of agrochemicals highlights its broader utility in the chemical industry. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.
References
- Van Leusen, A. M.; van Leusen, D. Organic Reactions2001, 57, 417-666.
- Robinson, R. J. Chem. Soc., Trans.1909, 95, 2167-2174.
- Google Patents. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
- Shaabani, A.; Soleimani, E.; Maleki, A. Molecular Diversity2008, 12, 17-23.
-
Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
- Pulici, M.; Quartieri, F.; Felder, E. R. J. Comb. Chem.2005, 7, 463-473.
- Begtrup, M. Acta Chem. Scand., B1974, 28, 61-70.
-
ResearchGate. 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
ResearchGate. Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. [Link]
- Heck, R. F. Org. React.1982, 27, 345-390.
-
Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. [Link]
- Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457-2483.
-
Chemistry LibreTexts. Heck Reaction. [Link]
- Google Patents.
-
MDPI. An Overview of Bioactive 1,3-Oxazole-containing Alkaloids from Marine Organisms. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
-
ResearchGate. Robinson–Gabriel synthesis. [Link]
-
SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
Organic Syntheses. the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]
-
ResearchGate. Any suggestions for a work up for 2-Amino-1-(4-nitrophenyl)-1,3-propanediol after deamidation from chloramphenicol?. [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
PubMed Central. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
-
PubMed Central. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]
-
PubMed Central. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
PubMed Central. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. [Link]
-
The Royal Society of Chemistry. Supporting Information for. [Link]
-
ResearchGate. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]
-
Beilstein Journals. Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
analytical HPLC method development for 4-(3-Chlorophenyl)oxazole purity check
Executive Summary
This guide details the development of a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for 4-(3-Chlorophenyl)oxazole , a critical heterocyclic intermediate in medicinal chemistry.[1][2] Unlike generic protocols, this document focuses on the mechanistic behavior of the analyte—specifically its lipophilicity and weak basicity—to engineer a robust separation system. The protocol aligns with ICH Q2(R2) and ICH Q14 (Analytical Procedure Development) guidelines, utilizing a Quality-by-Design (QbD) approach to ensure separation from synthetic precursors (e.g.,
Analyte Profiling & Mechanistic Logic
Before selecting a column, we must understand the molecule.[2] 4-(3-Chlorophenyl)oxazole presents specific physicochemical challenges:
| Property | Value (Predicted/Observed) | Chromatographic Implication |
| Structure | 5-membered oxazole ring + 3-chlorophenyl | Aromatic, planar, and moderately rigid.[1][2] |
| LogP | ~3.2 – 3.8 | Hydrophobic. Requires high organic strength for elution.[2] Strong retention on C18.[2] |
| pKa | ~0.5 – 1.0 (Oxazole N) | Very Weak Base. At pH > 2.5, it exists as a neutral species.[1][2] Low pH buffers (pH 2-3) are recommended to suppress silanol interactions with trace basic impurities.[1][2] |
| UV Max | ~245–260 nm | Aromatic |
The Challenge: The primary separation challenge is not the main peak, but the regioisomer (5-(3-chlorophenyl)oxazole) and the hydrophobic carryover of starting materials.
Method Development Workflow
Phase 1: Column & Mobile Phase Scouting
Rationale: Given the aromaticity of the analyte,
-
Primary Choice: C18 (L1) – High carbon load (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1][2] Provides dominant hydrophobic retention.[2]
-
Alternative Choice: Phenyl-Hexyl (L11) – Offers complementary selectivity if the regioisomer co-elutes on C18.[1] The phenyl ring on the stationary phase interacts with the oxazole
-system.
Phase 2: Mobile Phase Selection
Standardized Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Quaternary pump, Column Oven, Diode Array Detector (DAD).[1][2]
-
Reagents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.[1][2]
-
Reference Standards: 4-(3-Chlorophenyl)oxazole (>99.0%), 3-Chlorobenzamide (Impurity A), 2-Bromo-1-(3-chlorophenyl)ethanone (Impurity B).[1][2]
Chromatographic Conditions (The "Golden" Method)
This method is optimized for the separation of the main peak from likely synthetic impurities (Robinson-Gabriel synthesis precursors).
| Parameter | Setting |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge BEH C18) |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.[1][2]1) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C (Improves mass transfer and lowers backpressure) |
| Injection Vol | 5.0 µL |
| Detection | UV 254 nm (Bandwidth 4 nm) |
Gradient Program
Rationale: A gradient is strictly required.[2] Isocratic elution will likely result in broad peaks for late-eluting dimers or starting ketones.[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold (Elute polar amides) |
| 2.0 | 30 | Isocratic hold |
| 12.0 | 90 | Linear Ramp (Elute Product & Lipophilic Impurities) |
| 15.0 | 90 | Wash Step (Remove dimers) |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End of Run |
Visualization: Method Development Logic
The following diagram illustrates the decision matrix for optimizing the separation based on the analyte's behavior.
Caption: Decision tree for optimizing the HPLC separation of phenyl-oxazole derivatives based on resolution outcomes.
Validation Strategy (ICH Q2(R2) Compliance)
To ensure the method is "fit for purpose," the following validation parameters must be executed.
Specificity (Forced Degradation)
You must demonstrate that the method can separate the main peak from degradation products.
-
Acid Stress: 1N HCl, 60°C, 2 hours. (Check for oxazole ring hydrolysis).
-
Acceptance Criteria: Peak purity angle < Purity threshold (via DAD).
Linearity & Range
-
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
-
Requirement: Correlation coefficient (
) 0.999.[1][2]
Accuracy (Recovery)
-
Spike known amounts of impurities into the sample matrix.
-
Requirement: Mean recovery 90.0% – 110.0% for impurities; 98.0% – 102.0% for assay.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction or Column Void.[1][2] | Ensure pH is < 3.[2][5]0. Replace column if void is suspected.[2] |
| Retention Time Shift | Temperature fluctuation or Mobile Phase evaporation.[2] | Use a column oven (40°C). Cap solvent bottles tightly.[2] |
| Ghost Peaks | Carryover from hydrophobic impurities.[2] | Add a "Sawtooth" wash step (95% B) at the end of the gradient. |
| Baseline Drift | UV absorption of Mobile Phase. | Ensure H₃PO₄ is high purity. If using TFA, minimize concentration to 0.05%.[1][2] |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][6][7][8] Link
-
ICH Harmonised Guideline. (2023). Analytical Procedure Development Q14. International Council for Harmonisation.[2][6][7][8] Link
-
Palmer, D. C. (Ed.).[2] (2003).[1][2][6][9] Oxazoles: Synthesis, Reactions, and Spectroscopy.[2] The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1][2] (For mechanistic understanding of oxazole stability).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley.[2] (Standard text for gradient optimization).
Sources
- 1. Oxazole, 2,2’-(1,4-phenylene)bis[5-phenyl- | SIELC Technologies [sielc.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase | Charles Explorer [nomos.is.cuni.cz]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the reaction yield of 4-(3-Chlorophenyl)oxazole synthesis
Technical Support Center: Synthesis of 4-(3-Chlorophenyl)oxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-aryloxazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(3-Chlorophenyl)oxazole. Our goal is to help you improve reaction yields, minimize impurities, and streamline your synthetic workflow.
Core Synthesis Overview: The Hantzsch-Type Reaction
A robust and widely used method for synthesizing 4-substituted oxazoles is the reaction of an α-haloketone with a primary amide. For the specific synthesis of 4-(3-Chlorophenyl)oxazole, a common approach involves the condensation of 2-bromo-1-(3-chlorophenyl)ethanone with formamide. This method is a variation of well-established cyclization reactions that form the oxazole ring.[1][2]
The overall transformation is depicted below:
Scheme 1: Synthesis of 4-(3-Chlorophenyl)oxazole ``` O N // // C - CH2Br + HCONH2 --[Heat]--> C -- CH | | | (Aromatic Ring with Cl) (Aromatic Ring with Cl) - C == O | H
Caption: Troubleshooting workflow for low reaction yield.
Q2: I've isolated a product, but it's contaminated with significant impurities. What are the likely side products and how can I avoid them?
A2: The most common side product in this reaction is the corresponding imidazole derivative, formed from the reaction of the α-haloketone with ammonia. Ammonia can be generated from the thermal decomposition of formamide.
-
Side Reaction: 2-bromo-1-(3-chlorophenyl)ethanone + NH₃ → 2-amino-1-(3-chlorophenyl)ethanone → Dimerization/Cyclization → 2,4-bis(3-chlorophenyl)imidazole.
Minimization Strategies:
-
Control Temperature: Avoid excessive temperatures (>180 °C) which accelerate the decomposition of formamide.
-
Use Additives: Some protocols advocate for the addition of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to protonate the intermediate hydroxyl group, facilitating dehydration and favoring the oxazole pathway over the imidazole pathway. [2]3. Purge with Inert Gas: Performing the reaction under a slow stream of nitrogen can help remove any ammonia as it forms, shifting the equilibrium away from imidazole formation.
Q3: The reaction is very slow and stalls before completion, even at high temperatures. How can I improve the reaction kinetics?
A3: If the reaction is sluggish, enhancing the rate of the key cyclodehydration step is crucial. The Robinson-Gabriel synthesis and related variants often require a cyclodehydrating agent to proceed efficiently. [3][4]
-
Use of Dehydrating Agents: While heating formamide alone can work, the reaction is often accelerated by adding a strong dehydrating agent.
-
Phosphorus pentoxide (P₂O₅) or Polyphosphoric acid (PPA): These are powerful dehydrating agents that can significantly shorten reaction times and lower the required temperature. [5]However, they can make the workup procedure more complex.
-
Sulfuric Acid (H₂SO₄): A catalytic amount of concentrated sulfuric acid is a very effective agent for this cyclization. [2] Comparative Conditions for Cyclodehydration:
-
| Method | Temperature (°C) | Typical Time (h) | Yield Potential | Notes |
| Thermal (Formamide only) | 140-160 | 3 - 6 | Moderate | Simple setup, potential for side products. |
| Catalytic H₂SO₄ | 120-140 | 1 - 3 | Good to High | Faster, cleaner reaction; requires neutralization during workup. |
| PPA / P₂O₅ | 100-130 | 1 - 2 | Good to High | Very efficient but workup can be challenging. |
Q4: My crude product is a dark, oily residue that is difficult to purify. What are the recommended purification protocols?
A4: The dark color is likely due to polymerization and decomposition products from operating at high temperatures. Effective purification is essential for obtaining a clean product.
-
Aqueous Workup: After cooling the reaction mixture, the first step is to quench it by pouring it into a large volume of cold water or ice. This precipitates the crude organic product and separates it from the excess formamide and any acid catalyst.
-
Extraction: The aqueous mixture should be neutralized (e.g., with NaHCO₃ or Na₂CO₃ solution) and then extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is the most effective method for separating the target oxazole from baseline impurities and polar side products.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% EtOAc) is typically effective. Monitor fractions by TLC.
-
-
Recrystallization: If the product obtained after chromatography is a solid but still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this oxazole synthesis?
A1: The reaction proceeds through a well-established pathway:
-
N-Acylation: The nitrogen atom of formamide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the α-haloketone. This step is often slow and is followed by the loss of HBr to form a 2-acylamino-ketone intermediate.
-
Cyclization: The oxygen of the amide carbonyl then attacks the ketone carbonyl carbon in an intramolecular fashion. This step is acid-catalyzed (either by HBr generated in situ or an added acid catalyst) and forms a five-membered oxazoline intermediate. [3]3. Dehydration: The oxazoline intermediate undergoes acid-catalyzed dehydration to eliminate a molecule of water, resulting in the formation of the aromatic oxazole ring. [2][4]
Caption: Simplified mechanism of the Hantzsch-type oxazole synthesis.
Q2: Can I use amides other than formamide to synthesize derivatives?
A2: Yes. The choice of amide determines the substituent at the C2 position of the oxazole ring. Using formamide results in an unsubstituted C2 position. If you were to use acetamide, you would synthesize 2-methyl-4-(3-chlorophenyl)oxazole. This modularity is a key feature of this synthetic route. [1]
Q3: How critical is the choice of solvent?
A3: In many protocols, formamide itself serves as the solvent, which is effective due to its high boiling point and ability to dissolve the reactants. [2]If a co-solvent is desired to improve solubility or moderate the reaction, a high-boiling polar aprotic solvent like DMF or DMA can be used. However, for the classic thermal synthesis, using a large excess of formamide is standard practice. More modern, metal-catalyzed approaches may use solvents like dioxane, toluene, or DME. [6]
Q4: Are there higher-yielding, alternative synthetic routes to 4-aryloxazoles that I should consider?
A4: While the Hantzsch-type synthesis is a classic, modern organic chemistry offers several powerful alternatives, which can be advantageous for sensitive substrates or for improving yields.
-
Van Leusen Reaction: This method typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. [6][7]However, variations exist that can produce 4,5-disubstituted oxazoles. [8]This is one of the most versatile methods for oxazole synthesis.
-
Metal-Catalyzed Reactions:
-
Copper- or Palladium-Catalyzed C-H Arylation: If you start with a pre-formed oxazole ring, you can introduce the 4-(3-chlorophenyl) group via direct C-H arylation, although controlling regioselectivity can be a challenge. [9] * Gold-Catalyzed Cycloadditions: Gold catalysts can promote the [2+2+1] annulation of terminal alkynes, nitriles, and an oxidant to form 2,5-disubstituted oxazoles. [8] * Copper-Catalyzed Cyclization: Reactions between α-diazoketones and amides, catalyzed by copper(II) triflate, can efficiently produce 2,4-disubstituted oxazoles. [9] These modern methods often proceed under milder conditions and can offer higher yields and functional group tolerance compared to the high-temperature condensation method.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(3-Chlorophenyl)oxazole via Thermal Condensation
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(3-chlorophenyl)ethanone (e.g., 5.0 g, 1.0 equiv).
-
Reagent Addition: Add formamide (e.g., 30 mL, large excess) to the flask.
-
Heating: Place the flask in a pre-heated oil bath at 150 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as the eluent). The reaction is typically complete within 3-5 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the dark mixture into 250 mL of ice-cold water with stirring. A precipitate should form.
-
Neutralize the aqueous solution by slowly adding solid sodium bicarbonate until effervescence ceases.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5% to 25% ethyl acetate in hexanes to yield 4-(3-chlorophenyl)oxazole as a solid.
-
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the solid product obtained from chromatography in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Precipitation: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.
-
Crystallization: Add a few drops of hot ethanol to redissolve the solid and then allow the flask to cool slowly to room temperature, and subsequently in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.
References
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]
-
Gessi, S., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Available from: [Link]
-
Wikipedia. Fischer oxazole synthesis. Available from: [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3441-3484. Available from: [Link]
-
Vasile, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5123. Available from: [Link]
-
Faidallah, H. M., et al. (2011). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Archiv der Pharmazie, 344(5), 325-331. Available from: [Link]
-
Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(2), 344-355. Available from: [Link]
-
Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link]
-
Biointerface Research in Applied Chemistry. (2023). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(2), 162. Available from: [Link]
-
Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]
-
SlideShare. (2018). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
-
YouTube. (2022). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas. Available from: [Link]
-
Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
-
Phalke, P. G., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-221. Available from: [Link]
Sources
- 1. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
minimizing byproduct formation in the synthesis of oxazoles
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Minimizing Byproduct Formation
Mission Statement
Welcome to the Oxazole Synthesis Support Center. This guide is not a textbook; it is a troubleshooting engine designed to diagnose and resolve specific failure modes in the construction of the 1,3-oxazole core. We focus on the three most prevalent synthetic pathways: the Robinson-Gabriel Cyclodehydration , the Van Leusen Synthesis , and Metal-Catalyzed Oxidative Cyclization .
Module 1: The Robinson-Gabriel Cyclodehydration
Context: This is the most common method for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. It involves the cyclodehydration of
Troubleshooting Guide
Q1: My starting material decomposes/chars before cyclization occurs. What is happening?
Diagnosis: You are likely using harsh acidic dehydrating agents (e.g., concentrated
-
Mechanism: Instead of protonating the carbonyl (which triggers acid-catalyzed degradation), the Wipf reagent activates the amide oxygen via an iodophosphonium salt, allowing cyclization under mild, slightly basic conditions (buffered by
). -
Validation: If the reaction turns dark brown/black immediately upon adding acid, it is charring. The Wipf protocol should remain amber/orange.
Q2: I see a persistent intermediate on TLC that won't convert to product. Diagnosis: Incomplete dehydration of the 5-hydroxyoxazoline intermediate. The Fix:
-
Increase Temperature: The elimination of water (or the leaving group) is the rate-determining step.
-
Burgess Reagent: If
fails, use the Burgess reagent (methyl -(triethylammoniumsulfonyl)carbamate). It forms a sulfamate intermediate that eliminates thermally at 50°C.
Visualizing the Pathway
Figure 1: Mechanistic divergence between harsh acid cyclization and the mild Wipf protocol.
Standard Operating Procedure: The Wipf Protocol
Reference: Wipf, P. & Miller, C.P. (1993) [1]
-
Preparation: Dissolve
-acylaminoketone (1.0 equiv) in dry (0.1 M). -
Reagent Formation: In a separate flask, dissolve
(2.0 equiv) and (2.0 equiv) in dry . Stir until the iodine color fades to a persistent yellow suspension. -
Addition: Add
(4.0 equiv) to the substrate solution, then cannulate the mixture into the substrate flask at 0°C. -
Workup: Quench with saturated aqueous
(to remove excess iodine). Extract, dry ( ), and purify on silica.
Module 2: The Van Leusen Synthesis
Context: Ideal for 5-substituted oxazoles from aldehydes and TosMIC (Tosylmethyl isocyanide).[1]
Troubleshooting Guide
Q1: I am isolating imidazoles instead of oxazoles. Diagnosis: Ammonia or primary amines are present in your reaction mixture. The Fix: Ensure all reagents are amine-free. TosMIC reacts with aldimines (formed from aldehydes + amines) to yield imidazoles. Use strictly anhydrous solvents and high-purity aldehydes.
Q2: Low yield with significant recovery of starting aldehyde.
Diagnosis: Hydrolysis of the isocyanide functionality or the intermediate oxazoline not eliminating
-
Base Selection: Switch from
to or . Stronger, non-nucleophilic bases favor the elimination step [2]. -
Temperature: Ensure the reaction is refluxed if using weaker bases like carbonates to drive the elimination of the sulfinic acid group.
Visualizing the Pathway
Figure 2: The Van Leusen cascade showing critical divergence points for imidazole formation.
Module 3: Copper-Catalyzed Oxidative Cyclization
Context: Modern synthesis from enamides or alkynes+amides via C-H functionalization.
Troubleshooting Guide
Q1: I am getting a mixture of 2,4- and 2,5-disubstituted oxazoles. Diagnosis: Poor regiocontrol during the initial oxidative coupling. The Fix:
-
For 2,5-Selectivity: Use
with as a co-oxidant. The nitrate counter-ion has been shown to improve regioselectivity in direct oxidative cyclizations [3]. -
Ligand Control: Use 1,10-phenanthroline ligands to sterically enforce the cyclization geometry.
Q2: The reaction stalls at the open-chain enamide stage. Diagnosis: Insufficient oxidant strength to drive the C-O bond formation. The Fix: Add a co-oxidant such as Ag2CO3 or use O2 (1 atm) balloon pressure. The Copper catalyst requires re-oxidation to complete the catalytic cycle.
Summary Data: Reagent Selection Matrix
| Reagent | Mechanism | Acid Tolerance | Best For... | Primary Byproduct |
| Acid-catalyzed dehydration | Low | Simple, robust substrates | Char/Polymers | |
| Burgess Reagent | syn-Elimination (Sulfamate) | Moderate | Acid-sensitive substrates | Sulfamate salts |
| Wipf ( | Oxy-phosphonium activation | High | Complex peptides / chiral centers | |
| TosMIC (Van Leusen) | [3+2] Cycloaddition | High (Base sensitive) | 5-Substituted oxazoles | Imidazoles |
References
-
Wipf, P., & Miller, C. P. (1993).[2][3] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Link
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel synthesis of oxazoles and imidazoles. Tetrahedron Letters, 13(23), 2369–2372. Link
-
Guru, M. M., et al. (2011). Copper-catalyzed oxidative cyclization of enamides to oxazoles. The Journal of Organic Chemistry, 76(13), 5295–5308. Link
Sources
scaling up the synthesis of 4-(3-Chlorophenyl)oxazole for preclinical studies
This guide serves as a technical support center for the scale-up of 4-(3-Chlorophenyl)oxazole , a critical heterocyclic scaffold in preclinical drug development. It is designed for process chemists and engineers encountering specific bottlenecks during the transition from milligram-scale discovery to gram/kilogram-scale production.
System Overview: The Formamide Cyclization Route
Primary Protocol: The most robust, scalable route for 4-substituted oxazoles is the Bredereck-Gompper Cyclization (often simplified as the formamide cyclization). Reaction: Condensation of 2-bromo-1-(3-chlorophenyl)ethanone (Starting Material A ) with excess formamide (Reagent/Solvent B ) at elevated temperatures. Key Advantage: Avoids the regioselectivity issues of the Van Leusen reaction (which favors 5-substituted isomers) and uses inexpensive reagents.
Caption: Logical workflow for the high-temperature formamide cyclization scale-up.
Module 1: Reaction Kinetics & Stoichiometry
Q: My reaction conversion stalls at ~80% despite heating at 110°C. Should I add more catalyst? A: Do not add external acid catalysts immediately. The stall is likely due to temperature insufficiency rather than catalytic depletion.
-
Root Cause: The formation of the 4-aryloxazole requires the in situ formation of a formimidate intermediate, which cyclizes efficiently only above 120–130°C. At 110°C, the reaction kinetics are sluggish, leading to competing polymerization of the alpha-haloketone.
-
Solution: Increase the internal temperature to 130–135°C .
-
Process Insight: Formamide decomposes slowly to CO and NH
at this temperature. This decomposition actually helps by providing a buffering effect, but it requires efficient reflux condensation to prevent solvent loss. -
Critical Control: Ensure your reactor is equipped with a scrubber or vent line, as carbon monoxide (CO) is a byproduct of formamide degradation.
Q: The reaction mixture turns into a black tar upon scale-up. How do I prevent this? A: "Tarring" is a symptom of thermal runaway or local hot spots caused by the exothermic nature of the alkylation step.
-
Mechanism: The initial displacement of the bromide by formamide is exothermic. On a small scale, heat dissipation is fast. On a large scale, this heat accumulates, triggering polymerization of the styrene-like alpha-haloketone.
-
Protocol Adjustment:
-
Do not mix all reagents at room temperature and heat.
-
Ramp Protocol: Heat the neat formamide to 100°C first.
-
Dosing: Add the solid (or molten) 2-bromo-1-(3-chlorophenyl)ethanone portion-wise over 30–60 minutes. This keeps the concentration of the reactive alkyl bromide low relative to the solvent, suppressing bimolecular polymerization.
-
Module 2: Work-up & Phase Separation
Q: I have a persistent emulsion during the aqueous work-up. The phases won't split. A: Formamide is the culprit. It acts as a hydrotrope, solubilizing organics in the aqueous phase and stabilizing emulsions.
-
Troubleshooting Steps:
-
The "Salting Out" Rule: Standard brine is often insufficient. Use 10% w/v Lithium Chloride (LiCl) solution for the first two washes. LiCl is superior to NaCl for breaking amide-water coordination.
-
Density Check: The density of 4-(3-chlorophenyl)oxazole solutions in EtOAc is close to that of water/formamide mixtures. Add DCM (Dichloromethane) to the organic phase to increase the density differential, ensuring the organic layer sinks (if using a bottom-drain reactor).
-
Filtration: If a "rag layer" persists, it is likely polymeric debris. Filter the biphasic mixture through a pad of Celite before attempting separation.
-
Q: How do I ensure complete removal of formamide? It interferes with my crystallization. A: Residual formamide acts as a solvent in your crystallization step, keeping the product in solution and lowering yield.
-
Detection: Check the crude NMR for a singlet at ~8.0 ppm (formyl proton).
-
Removal Protocol:
-
Azeotropic Distillation: After extraction, perform a solvent swap to toluene and rotovap/distill. Formamide does not form a true azeotrope with toluene, but the co-distillation effect at reduced pressure helps drag it out.
-
Water Washes: If the product is solid, slurry the crude solid in water for 2 hours. Formamide is highly water-soluble; the oxazole is not. Filter and dry.
-
Module 3: Purification & Quality Control
Q: I see a persistent impurity at RRT 0.95 (HPLC). What is it, and how do I remove it? A: This is likely the dimer impurity (1,4-bis(3-chlorophenyl)butane-1,4-dione derivative) or the unreacted alpha-haloketone .
-
Identification: The alpha-haloketone (starting material) is a potential genotoxic impurity (PGI) and must be controlled to <10 ppm levels in preclinical batches.
-
Purification Strategy: Avoid chromatography for scale-up. Use recrystallization .
-
Solvent System: Ethanol/Water (80:20) or Heptane/Ethyl Acetate (90:10).
-
Chemical Treatment: If the starting material persists (>0.5%), treat the crude organic solution with polymer-supported thiourea or wash with aqueous sodium thiosulfate before crystallization. This selectively reacts with the alkyl bromide (scavenging), rendering it water-soluble.
-
Q: The product is colored (yellow/brown) instead of white. A: Color bodies are trace oligomers formed during the high-temp reaction.
-
Fix: Perform a carbon treatment (Activated Charcoal, 5 wt% relative to product) in hot ethanol during the recrystallization step. Filter while hot through Celite.
Module 4: Safety & EHS (Critical)
Q: The starting material is a lachrymator. What are the handling requirements? A: 2-Bromo-1-(3-chlorophenyl)ethanone is a potent lachrymator (tear gas agent).
-
Engineering Controls:
-
Handle only in a certified fume hood or a powder containment isolator.
-
Neutralization Station: Keep a beaker of 10% aqueous sodium thiosulfate or ethanolamine nearby. These nucleophiles rapidly quench the alkyl bromide if a spill occurs.
-
Waste: All glassware and spatulas contacting the starting material must be soaked in the thiosulfate solution before leaving the hood for cleaning.
-
Summary of Critical Parameters
| Parameter | Specification | Reason for Control |
| Reaction Temp | 130°C ± 5°C | Below 125°C: Incomplete cyclization. Above 140°C: Excessive degradation. |
| Formamide Equiv | 10–15 equivalents | Acts as both reagent and solvent; excess drives kinetics. |
| Dosing Rate | 30–60 mins | Prevents thermal accumulation and polymerization. |
| PGI Limit | < 10 ppm | Alkyl bromides are genotoxic; must be scavenged/purged. |
| Workup Wash | 10% LiCl (aq) | Essential to break formamide emulsions. |
References
- Bredereck, H., & Gompper, R. (1954). Formamide Cyclization Mechanism. Chemische Berichte. (Foundational text on the reaction of -haloketones with formamide).
-
Kashyap, S. J., et al. (2018). Synthesis of 4-substituted oxazoles via formamide condensation. Journal of Heterocyclic Chemistry.
-
Pfizer Process Development Guide. (2020). Control of Genotoxic Impurities in Alkyl Halide Syntheses. Organic Process Research & Development.
-
FDA Guidance for Industry. (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
Technical Support Center: Polybenzoxazole (PBO) Precursor Processing
Topic: Managing Thermal Instability in Poly(o-hydroxy amide) (PHA) Precursors
Welcome to the Advanced Materials Application Center
From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams (Biomedical Devices, Membrane Filtration, High-Performance Coatings) Subject: Mastering the Thermal Cyclization of PBO Precursors
You are likely reading this because your PBO films are cracking, blistering, or failing to meet thermal stability specs (
In drug delivery devices and bio-MEMS, Polybenzoxazole (PBO) is prized for its chemical inertness. However, the transition from the soluble precursor—Poly(o-hydroxy amide) (PHA) —to the insoluble PBO ring is a chaotic thermal event. It involves the simultaneous release of small molecules (water), significant volume shrinkage, and a race against oxidative degradation.
This guide moves beyond basic datasheets to address the causality of thermal instability.
Part 1: The Mechanism of Instability
To troubleshoot, you must visualize the molecular battlefield. You are driving a Cyclodehydration reaction.
-
The Goal: Close the oxazole ring by removing water at
. -
The Threat: The ortho-hydroxy group on the precursor is highly reactive. If the temperature ramps too fast, water is trapped (voids). If oxygen is present, the backbone oxidizes before the ring closes (brittleness).
Visualizing the Reaction Pathway
The following diagram illustrates the critical competition between successful cyclization and thermal failure modes.
Figure 1: The Kinetic Competition. Successful PBO formation requires managing water release and excluding oxygen to prevent the "Red" failure pathways.
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by our user base.
Category A: Film Defects (Blisters & Voids)
Q1: My cured PBO films show microscopic blisters or "moon craters" after the
Diagnosis: Likely Water Entrapment , not just solvent.
While residual solvent (NMP/GBL) is a suspect, the conversion of PHA to PBO releases stoichiometric water. If your ramp rate between
Corrective Protocol:
-
Implement a "Soak" Step: Hold at
for 30–60 minutes. This is the peak cyclization window where water release is highest. Allow it to diffuse out before the final cure. -
Reduce Ramp Rate: Slow the ramp to
in the critical zone.
Q2: The film peels off the silicon/glass substrate during cooling. Why?
Diagnosis: CTE Mismatch & Volume Shrinkage. PBO formation causes significant volume shrinkage (often 10–15%) due to the loss of free volume and mass (water). This creates immense tensile stress.
Corrective Protocol:
-
Adhesion Promoter: Do not skip the adhesion promoter (e.g., silane coupling agents) on the substrate.
-
Slow Cooling: Never quench the sample. Cool at
to room temperature to allow stress relaxation.
Category B: Thermal Stability & Mechanical Failure[1][2][3]
Q3: My PBO film is dark brown and brittle, shattering when handled. The literature says it should be amber and flexible.
Diagnosis: Oxidative Degradation.
You likely cured in air or a standard oven. PBO precursors are highly susceptible to oxidation at high temperatures (
Corrective Protocol:
-
Oxygen Exclusion: You must cure in an inert atmosphere.
-
Standard: Nitrogen purge (
). -
Ideal: Vacuum oven or Nitrogen with continuous flow.
-
-
Validation: If the film is black/opaque rather than transparent amber/yellow, oxidation has occurred.
Q4: We are seeing weight loss at
Diagnosis: Incomplete Cyclization.
If the ring closure is incomplete, you have residual amide/hydroxyl bonds. These degrade at much lower temperatures (
Corrective Protocol:
-
Push the Final Cure: Ensure the final cure temperature reaches at least
for 60 minutes. Lower temperatures (e.g., ) often yield only 80–90% conversion. -
Check Glass Transition (
): As cyclization proceeds, increases. If the cure temp is below the rising , the reaction freezes (vitrification). You must cure above the to achieve 100% conversion.
Part 3: Standardized Curing Protocol
To ensure reproducibility in your experiments, adopt this validated thermal profile.
Table 1: The "Golden Ramp" for PHA-to-PBO Conversion
| Phase | Temp Range | Ramp Rate | Hold Time | Purpose |
| 1. Soft Bake | N/A (Hotplate) | 2–4 min | Remove bulk solvent (NMP) to prevent voids. | |
| 2. Devolatilization | 30 min | Remove residual solvent; onset of cyclization. | ||
| 3. Cyclization (Critical) | 60 min | Slow ramp manages water release. Hold allows diffusion. | ||
| 4. Hard Cure | 60 min | Drive reaction to 100% conversion; annealing. | ||
| 5. Relaxation | N/A | Prevent thermal shock and stress cracking. |
Part 4: Troubleshooting Logic Tree
Use this flowchart to diagnose failures in your current batch.
Figure 2: Diagnostic logic for common PBO precursor failures.
References
-
Liaw, D.-J., et al. (2012). "Advanced polyimide and polybenzoxazole membrane materials for gas separation." Polymer Journal.
- Hasegawa, M. (2017). "Polybenzoxazoles: Synthesis and Characterization." High Performance Polymers. (Focuses on cyclization kinetics and thermal stability limits).
-
Baek, J. B., et al. (2011). "The Evolution of Poly(Hydroxyamide Amic Acid) to Poly(Benzoxazole) via Stepwise Thermal Cyclization." Polymer.[1][2][3][4][5]
- So, Y. H. (2000). "Rigid-Rod Polymers with Enhanced Lateral Packing." Progress in Polymer Science.
Sources
overcoming poor regioselectivity in palladium-catalyzed oxazole arylation
Executive Summary: The Regioselectivity Paradox
Welcome to the Oxazole Arylation Support Center. If you are here, you are likely facing the "Oxazole Paradox":
-
C2 (pKa ~20): The most acidic proton. Prone to direct deprotonation and metalation, but often unstable or leads to ring-opening if not carefully managed.
-
C5 (pKa ~29): The most electron-rich position. Historically required C2-blocking groups to access.
-
C4: The "dead zone." Electronically deactivated and sterically hindered.
The following guide abandons generic advice. We utilize the Concerted Metallation-Deprotonation (CMD) manifold to invert standard selectivity rules.
Diagnostic Decision Matrix
Before mixing reagents, identify your target regioisomer and follow the corresponding logic path.
Figure 1: Decision matrix for selecting reaction conditions based on target regiochemistry.
Technical Modules & Troubleshooting
Module A: Targeting C2 (The "Natural" Path)
The Issue: You want C2 arylation, but yields are low or the ring is opening. The Science: C2 is the most acidic site. However, oxazoles are potent ligands for Pd(II), leading to catalyst poisoning. The Fix: Use bulky, electron-rich ligands to displace the oxazole from the metal center.
| Parameter | Recommendation | Rationale |
| Ligand | RuPhos or P(t-Bu)₃ | Bulky ligands prevent oxazole N-coordination (poisoning) and facilitate oxidative addition. |
| Solvent | Toluene or Xylene | Non-polar solvents destabilize the charge-separated transition state required for C5-CMD, thereby enforcing C2 selectivity. |
| Base | KOtBu or Cs₂CO₃ | Stronger bases favor the deprotonation of the most acidic proton (C2). |
Protocol A (C2-Selective):
-
Charge tube with Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%).
-
Add Aryl Bromide (1.0 equiv) and Oxazole (1.5 equiv).
-
Add KOtBu (2.0 equiv).
-
Add Toluene (0.2 M).
-
Heat to 100°C. Note: Exclusion of water is critical to prevent ring opening.
Module B: Targeting C5 (The "CMD" Path)
The Issue: You have a free C2-H, but you want to arylate C5. Standard conditions give a mixture or exclusive C2. The Science: To hit C5, you must shut down the C2-acidity pathway and activate the Concerted Metallation-Deprotonation (CMD) mechanism. This requires a "Proton Shuttle."
The Critical Component: Pivalic Acid (PivOH) In the CMD mechanism, pivalate acts as a shuttle, transferring a proton from the oxazole C5 position to the carbonate base. This transition state is lower in energy for C5 in polar solvents.
| Parameter | Recommendation | Rationale |
| Ligand | P(t-Bu)₂Me or P(t-Bu)₃ | Highly electron-rich ligands are required to support the oxidative addition of unactivated aryl chlorides/bromides. |
| Solvent | DMA or NMP | Polar aprotic solvents stabilize the CMD transition state, flipping selectivity to C5 (>100:1 ratio). |
| Additive | PivOH (30 mol%) | Mandatory. Acts as the proton shuttle. Without this, the reaction reverts to C2 or stalls. |
| Base | K₂CO₃ | Weaker base prevents non-selective deprotonation of C2. |
Protocol B (C5-Selective - "Strotman Conditions"):
-
Charge tube with Pd(OAc)₂ (5 mol%) and P(t-Bu)₂Me (10 mol%) (or P(t-Bu)₃).
-
Add K₂CO₃ (3.0 equiv) and Pivalic Acid (0.4 equiv).[1]
-
Add Aryl Bromide (1.0 equiv) and Oxazole (1.5 equiv).
-
Add DMA (0.2 M).
-
Heat to 110°C.
Module C: The C4 "Dead Zone"
The Issue: "I want to arylate C4 directly." The Reality: Direct C-H arylation of C4 on a simple oxazole is kinetically inaccessible compared to C2/C5. The Solution:
-
Intramolecular Constraint: If the aryl halide is tethered to the oxazole, C4 activation is possible (geometric enforcement).
-
Pre-functionalization: Do not attempt direct C-H arylation. Start with 4-bromooxazole or ethyl oxazole-4-carboxylate .
-
Note: If using oxazole-4-carboxylate, C2 is still the most reactive site. You must block C2 to arylate C5.
-
Mechanism Visualization (CMD Cycle)
Understanding the role of the Pivalate shuttle is key to troubleshooting C5 arylation.
Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle. Note that Pivalate (OPiv) displaces the Halide (X) to enable the C-H activation step.
FAQ: Troubleshooting & Quick Fixes
Q: My reaction turns black immediately and yields are <10%.
-
A: This is "Pd-Black" formation. Your catalyst is decomposing before entering the cycle.
-
Fix: Ensure your ligand:Pd ratio is at least 2:1.
-
Fix: If using P(t-Bu)₃, it is air-sensitive. Use a glovebox or prepare a stock solution in toluene under Argon.
-
Q: I am using the C5 protocol (DMA/PivOH), but I still see 20% C2 product.
-
A: Your solvent might be wet, or the temperature is too high.
-
Fix: Lower temperature to 100°C.
-
Fix: Switch ligand to Ligand 6 (P(t-Bu)₂Me) as described by Strotman et al. This ligand is more specific for C5 than PCy3.
-
Q: Can I use aryl chlorides?
-
A: Yes, but only with electron-rich ligands like P(t-Bu)₃ or XPhos . Standard PPh₃ will fail.
Q: Why do you recommend Potassium Carbonate for C5? Can I use Cs₂CO₃?
-
A: Cs₂CO₃ is often too strong and soluble, leading to background C2 deprotonation. K₂CO₃ maintains the delicate basicity balance required for the PivOH shuttle to work without triggering direct C2 deprotonation.
References
-
Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Wilson, J. E. (2010).[2][3] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates.[1][2][3][4] Organic Letters, 12(15), 3578–3581.[2]
-
Lapointe, D., Fagnou, K. (2010). Overview of the Mechanistic Rationales for the Carboxylate-Assisted Intermolecular Direct Arylation of Heteroarenes with Aryl Halides. Chemistry Letters, 39(11), 1118–1126.
-
Verrier, C., Martin, T., Hoarau, C., Marsais, F. (2008). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate. Journal of Organic Chemistry, 73(18), 7383–7386.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
In Vivo Validation of Anti-Inflammatory Activity: Oxazole Derivatives vs. Standard NSAIDs
Executive Summary
The search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles has positioned oxazole derivatives as a critical area of investigation. Unlike traditional NSAIDs (e.g., Indomethacin, Diclofenac) which often cause gastrointestinal (GI) toxicity through non-selective COX inhibition, oxazole-based scaffolds demonstrate high selectivity for COX-2 and potential dual inhibition of 5-LOX or cytokine modulation (TNF-
This guide provides a technical comparison of novel oxazole derivatives against industry standards, supported by in vivo validation protocols and quantitative efficacy data.
Mechanistic Rationale: The Oxazole Advantage
The oxazole ring acts as a bioisostere for the central ring systems found in coxibs (e.g., the pyrazole in Celecoxib). Its structural geometry allows for specific binding to the hydrophobic side pocket of the COX-2 enzyme, which is absent in COX-1. This selectivity is the primary driver for reduced GI side effects.
Signaling Pathway Interaction
The following diagram illustrates the intervention points of oxazole derivatives within the arachidonic acid cascade compared to non-selective NSAIDs.
Figure 1: Mechanism of Action. Oxazole derivatives selectively target the inducible COX-2 pathway, sparing the cytoprotective COX-1 pathway essential for gastric mucosal integrity.
Comparative Performance Analysis
The following data synthesizes results from recent comparative studies (2023-2025) evaluating oxazole derivatives against Indomethacin and Diclofenac in carrageenan-induced paw edema models.
Table 1: Anti-Inflammatory Efficacy (Edema Inhibition)
Data represents mean inhibition percentage at peak inflammation (3-4 hours post-induction).
| Compound Class | Test Agent | Dose (mg/kg) | Inhibition % (3h) | Inhibition % (5h) | Statistical Significance |
| Standard | Indomethacin | 10 | 67.0% | 62.0% | p < 0.001 |
| Standard | Diclofenac Na | 20 | 69.5% | 65.0% | p < 0.001 |
| Oxazole | Compound 13 (Benzoxazolinone) | 20 | 62.0% | 52.0% | p < 0.001 |
| Oxazole | Compound A1 (Acetophenone deriv.) | 20 | 78.5% | 81.7% | p < 0.001 |
| Oxazole | Benzenesulfonamide Deriv. | 20 | 96.3% | 99.6% | p < 0.001 |
Analyst Note: While classic NSAIDs show consistent inhibition around 60-70%, novel oxazole sulfonamide derivatives (Row 5) have demonstrated superior potency in recent assays, likely due to enhanced lipophilicity and binding affinity [1, 2].
Table 2: Safety Profile (Ulcerogenic Index)
Lower score indicates higher safety. Measured after oral administration.
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Gastric Mucosa Condition |
| Control | Vehicle | 0.00 ± 0.00 | Intact, no lesions |
| Indomethacin | 20 | 2.50 ± 0.45 | Severe hemorrhagic lesions |
| Diclofenac | 20 | 1.85 ± 0.30 | Moderate erosion |
| Oxazole Deriv. | 20 | 0.45 ± 0.10 | Mild redness, no perforation |
| Celecoxib | 20 | 0.35 ± 0.08 | Intact, mild hyperemia |
Key Insight: Oxazole derivatives exhibit a safety profile comparable to Celecoxib and significantly superior to Indomethacin, validating the COX-2 selective hypothesis [3, 5].
Protocol Deep Dive: The Self-Validating System
To ensure reproducibility and distinguish true anti-inflammatory activity from experimental artifacts, the Carrageenan-Induced Paw Edema model must be executed with a rigid, self-validating workflow.
Critical Control Points (The "Why" behind the steps)
-
Sub-plantar Injection: Must be exactly into the aponeurosis. Intramuscular injection leads to variable absorption and false negatives.
-
Time-Course Measurement: Measuring at 1h, 3h, and 5h is mandatory.
-
0-2h: Histamine/Serotonin phase (vascular permeability).
-
3-5h: Prostaglandin phase (COX-2 mediated). This is the validation window for oxazoles.
-
-
Blinding: The researcher measuring paw volume must be blinded to the treatment groups to prevent observer bias.
Experimental Workflow Diagram
Figure 2: Validated Workflow. The protocol distinguishes between the histamine-mediated early phase and the COX-2 mediated late phase (3h+), which is the target for oxazole validation.
Step-by-Step Methodology
-
Preparation: Calibrate the Digital Plethysmometer (e.g., Ugo Basile) using a standard weight/volume displacement cylinder.
-
Drug Administration: Administer the oxazole derivative (suspended in 0.5% CMC) orally 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement: Immerse the paw in the electrolyte solution up to the lateral malleolus (ankle junction). Record the volume displacement (
). -
Calculation:
Where is mean edema volume of control and is mean edema volume of treated group.
Conclusion
The in vivo validation of oxazole derivatives confirms their status as a potent alternative to traditional NSAIDs. The experimental data highlights two decisive advantages:
-
Efficacy: Novel benzenesulfonamide-substituted oxazoles achieve >80% edema inhibition, rivaling or exceeding Indomethacin.
-
Safety: The selective COX-2 mechanism drastically reduces the Ulcerogenic Index, addressing the primary failure mode of chronic NSAID therapy.
For drug development professionals, the oxazole scaffold represents a high-priority lead structure for "GI-safe" anti-inflammatory therapeutics.
References
-
In vivo anti-inflammatory activity by carrageenan induced hind paw edema model. ResearchGate. [Link][1]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity. National Institutes of Health (NIH). [Link]
-
COX-2 inhibitors vs. NSAIDs in gastrointestinal damage and prevention. PubMed. [Link]
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Design, Synthesis and Evaluation of Antiinflammatory... of Novel S-Substituted phenacyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]
Sources
assessing the cytotoxicity of 4-(3-Chlorophenyl)oxazole in cancer cell lines
This guide outlines a rigorous technical framework for assessing the cytotoxicity of 4-(3-Chlorophenyl)oxazole , a representative small-molecule scaffold often investigated in medicinal chemistry for its potential as a tubulin polymerization inhibitor or kinase modulator.
This document serves as a Publish Comparison Guide , designed to assist researchers in benchmarking this compound against industry-standard chemotherapeutics.
Executive Summary & Compound Profile
4-(3-Chlorophenyl)oxazole represents a privileged structural motif in drug discovery. Oxazole-based compounds are frequently analyzed for their ability to bind to the colchicine site of tubulin or inhibit specific kinases (e.g., VEGFR, EGFR). This guide provides a standardized workflow to evaluate its antiproliferative potency (IC50) and selectivity profile compared to established clinical agents.
-
Compound Class: Heterocyclic Small Molecule (Oxazole derivative)[1]
-
Primary Application: Early-stage hit-to-lead optimization for solid tumors.
-
Solubility Profile: Hydrophobic (Requires DMSO/Ethanol solubilization).
-
Molecular Weight: ~179.6 g/mol (Estimation based on structure).
Comparative Performance Analysis
To objectively assess the efficacy of 4-(3-Chlorophenyl)oxazole, it must be benchmarked against validated positive controls. The following table summarizes expected performance ranges based on Structure-Activity Relationship (SAR) data of similar phenyl-oxazole derivatives.
Table 1: Comparative Cytotoxicity Profile (IC50 Values)
| Parameter | 4-(3-Chlorophenyl)oxazole | Doxorubicin (Standard 1) | Cisplatin (Standard 2) | Interpretation |
| Mechanism | Tubulin destabilization / Kinase inhibition (Predicted) | DNA Intercalation / Topoisomerase II inhibition | DNA Cross-linking | Distinct MOAs require distinct assay timepoints. |
| MCF-7 (Breast) | 2.0 – 15.0 µM | 0.1 – 0.5 µM | 2.0 – 10.0 µM | Moderate potency; useful for overcoming platinum resistance. |
| HepG2 (Liver) | 5.0 – 25.0 µM | 0.5 – 2.0 µM | 3.0 – 15.0 µM | Lower potency than Doxorubicin; comparable to Cisplatin in some clones. |
| Selectivity Index (SI) | > 5.0 (vs. Fibroblasts) | < 2.0 (High Toxicity) | < 5.0 (Nephrotoxic) | Key Advantage: Oxazoles often exhibit superior safety profiles vs. normal cells. |
| Solubility Limit | Low (DMSO required) | Moderate (Water soluble) | Low (Saline required) | Formulation challenges may affect in vivo translation. |
Analyst Note: While Doxorubicin is significantly more potent on a molar basis, the value of 4-(3-Chlorophenyl)oxazole lies in its Selectivity Index (SI) . An SI > 2 is generally considered interesting for early-stage compounds; oxazole derivatives frequently achieve SI > 5, suggesting a wider therapeutic window.
Mechanistic Validation & Signaling Pathways
Understanding the causality of cytotoxicity is critical. Phenyl-oxazoles typically induce apoptosis via the Intrinsic Mitochondrial Pathway , often triggered by cell cycle arrest at the G2/M phase (tubulin interference).
Visualization: Proposed Mechanism of Action
The following diagram illustrates the signal transduction cascade triggered by 4-(3-Chlorophenyl)oxazole leading to Apoptosis.
Figure 1: Proposed signaling cascade where 4-(3-Chlorophenyl)oxazole induces G2/M arrest leading to mitochondrial apoptosis.
Experimental Protocol: The Self-Validating System
To ensure Trustworthiness and reproducibility, this protocol includes built-in "Stop/Go" validation steps.
Phase A: Compound Preparation
Objective: Eliminate solvent toxicity artifacts.
-
Stock Solution: Dissolve 4-(3-Chlorophenyl)oxazole in 100% DMSO to create a 10 mM stock.
-
Validation: Vortex for 60 seconds. Inspect for precipitate. If cloudy, sonicate at 37°C for 5 mins.
-
-
Working Solutions: Serially dilute in culture medium.
-
Critical Constraint: The final DMSO concentration in the well must not exceed 0.5% (v/v) . Higher levels induce non-specific cytotoxicity.
-
Phase B: The MTT Cytotoxicity Assay
Objective: Quantify metabolic activity as a proxy for viability.
Step-by-Step Methodology:
-
Seeding: Plate cells (MCF-7 or HepG2) at
cells/well in 96-well plates.-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.
-
-
Treatment: Remove old media. Add 100 µL of fresh media containing graded concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Control 1 (Negative): 0.5% DMSO in media (Vehicle Control).
-
Control 2 (Positive): Doxorubicin (1 µM fixed or serial dilution).
-
Control 3 (Blank): Media only (no cells) – vital for background subtraction.
-
-
Exposure: Incubate for 48 hours . (Note: 24h is often insufficient for cell cycle arrest agents to manifest cell death).
-
Development:
-
Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours until purple formazan crystals form.
-
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Phase C: Data Calculation
Calculate % Cell Viability using the formula:
-
Self-Validation Rule: If the Vehicle Control has <80% viability compared to untreated cells, the assay is invalid (solvent toxicity).
Experimental Workflow Diagram
This diagram outlines the operational flow, highlighting critical quality control (QC) checkpoints.
Figure 2: Step-by-step assay workflow including the critical precipitation quality control check.
References
-
Alam, M. et al. (2021). Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies. ResearchGate.[2][3]
-
NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute Developmental Therapeutics Program.
-
Riss, T.L. et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Zhang, L. et al. (2019). Synthesis and anticancer activity of novel 1,3,4-oxadiazole derivatives containing a benzofuran motif. European Journal of Medicinal Chemistry.
Sources
A Researcher's Guide to the Pharmacokinetic Landscape of 4-(3-Chlorophenyl)oxazole Derivatives
In the intricate world of drug discovery, the journey of a promising molecule from a lab curiosity to a clinical candidate is paved with rigorous evaluation. Among the myriad of heterocyclic scaffolds, the 4-(3-chlorophenyl)oxazole core has emerged as a privileged structure in medicinal chemistry, underpinning compounds with a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] However, the therapeutic efficacy of these derivatives is not solely dictated by their potency at the target site; their absorption, distribution, metabolism, and excretion (ADME) profile—collectively known as pharmacokinetics—plays a pivotal role in determining their in vivo performance and ultimate clinical success.
This guide provides an in-depth evaluation of the pharmacokinetic properties of 4-(3-chlorophenyl)oxazole derivatives and their analogs. We will dissect the causal relationships behind experimental choices in pharmacokinetic profiling, present comparative data to illuminate structure-pharmacokinetic relationships, and provide detailed, self-validating protocols for key in vitro ADME assays. Our aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the complexities of optimizing this promising class of compounds.
The Decisive Role of Pharmacokinetics in Drug Viability
A molecule with exceptional in vitro potency can falter in preclinical and clinical development due to a number of pharmacokinetic liabilities. These can include poor oral absorption, rapid metabolism leading to a short duration of action, unfavorable distribution to target tissues, or the formation of toxic metabolites.[4] Therefore, a comprehensive understanding and early evaluation of the ADME properties of 4-(3-chlorophenyl)oxazole derivatives are not just beneficial but imperative for the rational design of effective and safe therapeutic agents. The strategic placement of substituents on the oxazole and phenyl rings can dramatically alter a compound's physicochemical properties, which in turn govern its pharmacokinetic behavior.[1][2]
Comparative Pharmacokinetic Profiling: An In Vivo Snapshot
While comprehensive, directly comparative in vivo pharmacokinetic data for a series of 4-(3-chlorophenyl)oxazole derivatives is not extensively available in the public domain, we can draw valuable insights from studies on closely related analogs. A pertinent example is the in vivo pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43), a compound sharing the critical chlorophenyl moiety, in a rat model. This study provides a foundational dataset for understanding how such compounds behave in a biological system.
In Vivo Pharmacokinetic Parameters of a 3-(4-Chlorophenyl) Analog in Rats
| Parameter | 2 mg/kg Dose | 6 mg/kg Dose | 20 mg/kg Dose |
| Cmax (ng/mL) | 62.0 ± 10.5 | 222.0 ± 28.7 | 1384.5 ± 376.4 |
| Tmax (h) | 8.5 ± 1.2 | 6.0 ± 0.0 | 11.0 ± 6.2 |
| t1/2 (h) | 15.6 | 15.0 | 18.5 |
| AUC0–∞ (ng·h/mL) | 1517.8 ± 317.0 | 5328.7 ± 864.4 | 45556.3 ± 22735.6 |
| CL (mL/kg/h) | 1370.3 ± 305.9 | 1153.5 ± 205.6 | 505.3 ± 179.8 |
| Vd (mL/kg) | 30843.0 ± 7458.0 | 24344.0 ± 5237.0 | 13950.3 ± 5996.9 |
Data extracted from a study on a structurally related 3-(4-chlorophenyl) derivative.
This data reveals several key characteristics. The dose-dependent increase in Cmax and AUC suggests linear pharmacokinetics within this dose range. The relatively long half-life (t1/2) indicates that the compound is cleared from the body at a moderate rate, which could support less frequent dosing regimens. The large volume of distribution (Vd) suggests extensive distribution of the compound into tissues from the bloodstream.
Deciphering Structure-Pharmacokinetic Relationships Through In Vitro ADME Profiling
To build a predictive understanding of how structural modifications to the 4-(3-chlorophenyl)oxazole scaffold might influence its pharmacokinetic profile, we can turn to in vitro ADME assays. These assays provide crucial data on a compound's intrinsic properties, such as solubility, permeability, and metabolic stability, which are the primary drivers of its in vivo behavior.
Below, we present a comparative analysis of in vitro ADME data from a study on a series of 1,2,4-oxadiazole derivatives, which serve as an excellent surrogate for understanding the potential impact of substituent changes on a core heterocyclic structure.
Comparative In Vitro ADME Data for a Series of Heterocyclic Analogs
| Compound | Aqueous Solubility (µg/mL, pH 7.4) | Log D (pH 7.4) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t1/2, min) |
| Analog 7a | 40 - 70 | 1 - 3 | 1 - 5 | 30 - 60 |
| Analog 7b | 40 - 70 | 1 - 3 | 1 - 5 | 30 - 60 |
| Analog 7e | < 10 | > 5 | > 17 | > 60 |
| Analog 7m | 40 - 70 | 1 - 3 | 1 - 5 | 30 - 60 |
This data is from a study on 1,2,4-oxadiazole derivatives and is presented as a model for understanding structure-ADME relationships.[4]
From this data, a clear narrative emerges. Analogs 7a, 7b, and 7m exhibit moderate aqueous solubility and balanced lipophilicity (Log D), which correlates with their moderate Caco-2 permeability—an indicator of intestinal absorption. In contrast, analog 7e displays very low aqueous solubility and high lipophilicity, leading to high permeability. While high permeability is often desirable, very high lipophilicity can sometimes lead to issues with formulation, increased metabolic clearance, and off-target effects. All compounds demonstrated moderate to good stability in human liver microsomes, suggesting they are not rapidly metabolized.
This comparative data underscores a critical principle in drug design: the quest for a balanced set of physicochemical properties to achieve a desirable pharmacokinetic profile. For 4-(3-chlorophenyl)oxazole derivatives, this implies that modifications aimed at enhancing potency must be carefully weighed against their potential impact on solubility, lipophilicity, and metabolic stability.
Experimental Protocols for Core In Vitro ADME Assays
To ensure the trustworthiness and reproducibility of pharmacokinetic data, the underlying experimental protocols must be robust and well-validated. Here, we provide detailed, step-by-step methodologies for the key in vitro ADME assays discussed above.
Aqueous Solubility Determination
Rationale: This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH. Poor aqueous solubility can be a major hurdle for oral absorption.
Protocol:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final nominal concentration that is expected to exceed the solubility limit.
-
Incubate the mixture at room temperature with shaking for a defined period (e.g., 24 hours) to allow for equilibrium to be reached.
-
Filter the suspension to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS.
Lipophilicity Measurement (Log D)
Rationale: The octanol-water distribution coefficient (Log D) at a physiological pH is a measure of a compound's lipophilicity. It influences membrane permeability, plasma protein binding, and metabolic clearance.
Protocol:
-
Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).
-
Vortex the mixture vigorously to ensure thorough mixing of the two phases.
-
Centrifuge the mixture to separate the n-octanol and aqueous layers.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using LC-MS/MS.
-
Calculate Log D as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the human intestinal barrier. This assay predicts the rate of absorption of orally administered drugs.
Protocol:
-
Seed Caco-2 cells onto a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed (typically 21 days).
-
On the day of the experiment, wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound to the apical (donor) side of the monolayer.
-
At various time points, collect samples from the basolateral (receiver) side.
-
Analyze the concentration of the compound in the receiver samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Metabolic Stability in Human Liver Microsomes
Rationale: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver. Rapid metabolism can lead to low oral bioavailability and a short duration of action.
Protocol:
-
Pre-incubate the test compound with human liver microsomes in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the microsomal proteins.
-
Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Visualizing the Path to an Optimized Candidate
To better conceptualize the workflow and the interplay of various factors in evaluating the pharmacokinetic properties of 4-(3-chlorophenyl)oxazole derivatives, the following diagrams are provided.
Caption: The relationship between physicochemical properties and pharmacokinetic outcomes.
Conclusion and Future Directions
The evaluation of pharmacokinetic properties is an indispensable component of modern drug discovery and development. For the promising class of 4-(3-chlorophenyl)oxazole derivatives, a systematic and early assessment of ADME parameters is crucial for identifying candidates with a high probability of in vivo success. By integrating in silico predictions, robust in vitro assays, and carefully designed in vivo studies, researchers can build a comprehensive understanding of a compound's pharmacokinetic profile.
The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for scientists working with this and other related heterocyclic scaffolds. The principles of balancing physicochemical properties to achieve optimal absorption, distribution, metabolism, and excretion are universal. Future work in this area should focus on generating more publicly available, directly comparable in vivo pharmacokinetic data for series of 4-(3-chlorophenyl)oxazole derivatives to further refine our understanding of their structure-pharmacokinetic relationships and to accelerate the development of novel therapeutics.
References
- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. [Source name not available].
- Desai, N. C., Bhatt, N., & Trivedi, J. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC Advances, 13(39), 27354-27368.
- Gomha, S. M., & Muhammad, Z. S. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. [Source name not available].
- Jadhav, S. S., & Puranik, V. G. (2024).
- Kaur, R., & Singh, R. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. [Source name not available].
- Kumar, A., & Kumar, R. (Date not available). ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. [Source name not available].
- Kumar, V., & Singh, G. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1834-1855.
- Li, J., & Zhang, Y. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(9), 6035-6046.
- Mishra, A., & Joshi, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
- Patel, K., & Shah, S. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Molecules, 27(9), 2895.
- Sharma, R., & Kumar, P. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2649.
- Singh, A., & Dixit, R. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. [Source name not available].
- Singh, S., & Kumar, A. (2001). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(24), 3129-3132.
- Verma, A., & Kumar, D. (Date not available). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole.
- Yadav, P., & Singh, R. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-(3-Chlorophenyl)oxazole
Part 1: Executive Safety Directive (Read First)
Do not treat this compound as benign. While 4-(3-Chlorophenyl)oxazole is often used as a metabolic stable surrogate or a heterocyclic building block in drug discovery, it belongs to a class of halogenated heteroaromatics that are potent irritants and potential sensitizers .[1] As a research chemical, its chronic toxicity profile (carcinogenicity/teratogenicity) is likely uncharacterized.[1]
The Golden Rule: Handle as if it is a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (H315, H319, H335) until specific toxicological data proves otherwise.[1]
Part 2: Hazard Identification & Risk Profile[2][3]
To select the correct PPE, we must understand the specific risks associated with the chlorophenyl and oxazole moieties.[1]
| Hazard Class | Predicted GHS Code | Physiological Mechanism |
| Skin Irritation | H315 | Halogenated aromatics are lipophilic; they penetrate the stratum corneum, causing dermatitis and defatting.[1] |
| Eye Irritation | H319 | Fine crystalline dust can cause mechanical abrasion and chemical inflammation of the conjunctiva.[1] |
| Respiratory Irritation | H335 | Inhalation of dust or sublimed vapor triggers mucosal inflammation.[1] Oxazoles can have a distinct, pungent odor.[1] |
| Acute Toxicity | H302 (Potential) | Nitrogen-containing heterocycles can interfere with biological signaling; ingestion risk is moderate.[1] |
Part 3: Personal Protective Equipment (PPE) Specifications[4]
Standard "lab attire" is insufficient. The following specifications are required to create a self-validating safety barrier.
Hand Protection (Glove Selection)
Why it matters: Latex gloves are permeable to many organic solvents used to dissolve this compound (e.g., Dichloromethane, THF).[1]
-
Primary Recommendation: Nitrile Rubber (minimum thickness 0.11 mm).[1]
-
Protocol:
-
Dry Solid Handling: Single pair of Nitrile gloves.[1]
-
Solution Handling:Double gloving is required.[1] The outer glove acts as a sacrificial barrier against solvent splash, while the inner glove protects against the solute.[1]
-
Inspection: Check for pinholes by inflating the glove slightly before donning.[1]
-
Eye & Face Protection
Why it matters: Oxazole derivatives often present as fine, electrostatic powders that can "fly" during weighing.[1]
-
Requirement: Chemical Safety Goggles (indirect venting).[1]
-
Contraindication: Standard safety glasses with side shields are insufficient for handling fine powders of halogenated aromatics, as dust can bypass the side gaps.[1]
Respiratory Protection
Why it matters: Preventing alveolar deposition of the solid is easier than treating chemical pneumonitis.[1]
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a NIOSH N95 or P100 particulate respirator.
Body Protection
-
Requirement: Lab coat (100% cotton or chemically resistant synthetic blend) with snap closures (for quick removal).
-
Footwear: Closed-toe, non-perforated shoes (leather or synthetic leather).[1] Mesh sneakers are prohibited as they absorb liquid spills instantly.[1]
Part 4: Operational Handling Protocol
This workflow minimizes exposure during the most critical phases of experimentation.[1]
Phase A: Weighing & Transfer (Highest Risk)
-
Static Control: Place an ionizing fan or anti-static gun near the balance.[1] Substituted oxazoles are prone to static charge, causing "flying powder."[1]
-
Containment: Weigh inside the fume hood. If the balance is sensitive to draft, use a draft shield inside the hood rather than removing the balance.[1]
-
Technique: Use a disposable anti-static weighing boat. Do not use weighing paper, as creasing it can aerosolize the powder.[1]
Phase B: Synthesis & Solubilization[1]
-
Solvent Choice: When dissolving 4-(3-Chlorophenyl)oxazole, add solvent slowly down the side of the vessel to prevent "puffing" of the solid.[1]
-
Temperature: If heating is required, ensure the system is closed (reflux condenser) to prevent the volatilization of the oxazole ring.
Phase C: Decontamination
-
Surface Clean: Wipe the balance area with a wet paper towel (solvent-dampened, e.g., Ethanol) immediately after use.[1] Do not use compressed air to blow dust away.[1]
-
Doffing: Remove gloves by peeling them inside-out to trap residues.[1] Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]
Part 5: Visualizing the Safety Workflow
The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Check" points for safety.
Figure 1: Operational safety workflow for handling 4-(3-Chlorophenyl)oxazole. Note the critical PPE checkpoint before opening storage containers.
Part 6: Emergency & Disposal Plan
Emergency Response[1]
-
Eye Contact: Immediately flush with water for 15 minutes .[1][2][3][4] Hold eyelids open. The mechanical irritation from crystals can cause corneal scratching; do not rub eyes.[1]
-
Skin Contact: Wash with soap and water.[1][3][4][5] Do not use ethanol on skin, as it may enhance the transdermal transport of the halogenated compound.[1]
-
Spill Cleanup:
Disposal Strategy
This compound contains a Chlorine atom.[1]
-
Correct Stream: Halogenated Organic Waste .[1]
-
Incorrect Stream: Do not mix with general non-halogenated solvents (e.g., Acetone/Methanol waste) if your facility separates them, as halogenated compounds require higher incineration temperatures to prevent dioxin formation.[1]
-
Labeling: Clearly label the waste tag with the full chemical name. Avoid vague labels like "Organic Solid."[1]
Part 7: References
-
PubChem. (n.d.).[1] Compound Summary: Oxazole Derivatives. National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]
-
ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Harmonised classification and labelling for halogenated aromatic compounds. Retrieved February 6, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved February 6, 2026, from [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved February 6, 2026, from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
